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[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine Documentation Hub

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  • Product: [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
  • CAS: 1247066-78-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Advanced Safety, Handling, and Pharmacological Integration of (4-Methanesulfonylphenyl)methylamine

Executive Summary & Scientific Context (4-Methanesulfonylphenyl)methylamine, widely recognized in literature as 4-(Methylsulfonyl)benzylamine (4-MSBA), is a highly versatile pharmacophore and synthetic building block. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(4-Methanesulfonylphenyl)methylamine, widely recognized in literature as 4-(Methylsulfonyl)benzylamine (4-MSBA), is a highly versatile pharmacophore and synthetic building block. Standard Safety Data Sheets (SDS) often provide generalized safety parameters that lack the mechanistic context required by drug development professionals.

This whitepaper transcends traditional SDS documentation. By synthesizing physicochemical data with field-proven experimental insights, it provides a comprehensive guide for researchers utilizing 4-MSBA in the synthesis of Factor XIIa (FXIIa) inhibitors for bradykinin-mediated angioedema [1], phosphodiesterase 4 (PDE4) inhibitors [2], and vanilloid receptor (TRPV1) antagonists[3].

Physicochemical Profiling & Structural Causality

Understanding the structural behavior of 4-MSBA is critical for both safety and experimental reproducibility. The molecule features a primary benzylic amine and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃).

Causality Insight: The electron-withdrawing nature of the sulfonyl group subtly decreases the basicity (pKa) of the benzylic amine compared to unsubstituted benzylamine. This structural feature dictates its solubility profile and its reactivity as a nucleophile in amide-coupling reactions. The compound is commercially available as both a free base and a hydrochloride (HCl) salt [4]. The HCl salt is overwhelmingly preferred for aqueous biological assays due to its enhanced stability against atmospheric oxidation and superior water solubility.

Table 1: Comparative Quantitative Physicochemical Data
PropertyFree Base (CAS: 4393-16-2)Hydrochloride Salt (CAS: 98593-51-2)
Molecular Formula C₈H₁₁NO₂SC₈H₁₂ClNO₂S
Molecular Weight 185.24 g/mol 221.70 g/mol
Physical State Solid / CrystallineFine Crystalline Powder
Solubility Soluble in DMSO, Methanol, DCMHighly soluble in H₂O, DMSO
Storage Temperature 2–8°C (Inert atmosphere required)Room Temperature (Desiccated)
Atmospheric Sensitivity Prone to N-carboxylation (CO₂ absorption)Stable; slightly hygroscopic

Mechanistic Toxicology & Hazard Identification (GHS)

Standard SDS protocols classify this compound under specific GHS hazard categories [5]. However, understanding the mechanism of these hazards ensures superior laboratory safety.

Table 2: GHS Hazard Specifications & Mechanistic Causality
Hazard ClassCategoryH-CodeMechanistic Causality
Skin Corrosion/Irritation 2H315The primary amine acts as a nucleophile, capable of interacting with epidermal proteins, leading to localized inflammation.
Serious Eye Damage 2AH319Contact with ocular moisture creates a highly localized alkaline environment (pH shift), causing immediate tissue irritation.
STOT (Single Exposure) 3H335Inhalation of fine crystalline dust causes mucosal desiccation and subsequent respiratory tract irritation.

Toxicological Note: When handling 4-MSBA in organic solvents like Dimethyl Sulfoxide (DMSO), the dermal permeability of the compound increases exponentially. DMSO acts as a carrier solvent, bypassing the stratum corneum and introducing the compound directly into the systemic circulation. Nitrile gloves of at least 5 mil thickness, combined with strict fume hood usage, are mandatory.

Pharmacological Relevance: The FXIIa / Bradykinin Axis

In drug discovery, 4-MSBA is frequently utilized to synthesize inhibitors targeting the Kallikrein-Kinin System (KKS). Factor XIIa (FXIIa) mediates the activation of this cascade, ultimately leading to the overproduction of Bradykinin (BK), which causes severe vascular hyperpermeability and angioedema [1].

Derivatives of 4-MSBA bind to the active site of FXIIa, effectively halting the cascade. The diagram below maps this signaling pathway and the exact point of pharmacological intervention.

FXIIa_Pathway A Factor XII (Hageman Factor) B Factor XIIa (Active) A->B Activation C Prekallikrein B->C Cleaves D Kallikrein C->D Forms E High Molecular Weight Kininogen (HMWK) D->E Cleaves F Bradykinin (BK) E->F Releases G Angioedema / Inflammation F->G Mediates H FXIIa Inhibitor (4-MSBA Derivative) H->B Inhibits

Fig 1: FXIIa-mediated Kallikrein-Kinin cascade and inhibition by 4-MSBA derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream assay failure.

Protocol A: Preparation of Standardized Stock Solutions (In Vitro Assays)

Because the free base of 4-MSBA is susceptible to atmospheric degradation (forming Schiff bases with trace carbonyls or absorbing CO₂), stock preparation must be rigorously controlled.

  • Environmental Control: Transfer the sealed vial of 4-MSBA to an inert N₂ or Argon glovebox. Causality: Prevents atmospheric moisture and CO₂ from reacting with the primary amine.

  • Weighing: Weigh exactly 18.52 mg of the free base (or 22.17 mg of the HCl salt) into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-mediated degradation of the benzylic system.

  • Dissolution: Add 1.0 mL of anhydrous, amine-free DMSO to create a 100 mM master stock. Vortex for 60 seconds until visually clear.

  • Self-Validation (LC-MS): Before utilizing the stock in biological assays, draw a 1 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and run a rapid LC-MS check.

    • Expected Result: A clean peak with [M+H]⁺ = 186.2 (for the free base). The absence of higher molecular weight adducts validates that the solvent was free of reactive impurities.

  • Storage: Aliquot the validated stock into 50 µL single-use tubes and store at -20°C.

Workflow step1 1. Inert Weighing (Glovebox/N2) step2 2. Dissolution (Anhydrous DMSO) step1->step2 step3 3. LC-MS Validation (Purity & Stability Check) step2->step3 step4 4. Bioassay Integration (In Vitro KKS Assay) step3->step4

Fig 2: Self-validating workflow for the preparation and application of 4-MSBA stock solutions.

Protocol B: Emergency Spill Response & Decontamination Validation

In the event of a powder spill outside of a containment zone:

  • Containment: Do not sweep dry powder, as this aerosolizes the STOT-SE 3 hazard. Gently cover the spill with absorbent pads dampened with a 5% acetic acid solution. Causality: The weak acid rapidly protonates the free amine, converting it into a highly water-soluble, non-volatile acetate salt.

  • Removal: Wipe the area inward to prevent spreading. Dispose of pads in a sealed hazardous waste container.

  • Validation: Swab the decontaminated surface with a methanol-soaked cotton swab. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectrophotometry (monitoring at ~220-260 nm) to verify complete removal of the benzylic compound from the workspace.

References

  • Source: Google Patents (CN114258392A)
  • Source: Google Patents (TWI283678B)
  • Source: Googleapis (EP 1 857 440 A1)
  • 4-Methanesulfonylbenzylamine hydrochloride - CAS:98593-51-2 Source: CHEMICAL-DELIVER URL
  • Benzenemethanamine, a-[(methylsulfonyl)
Exploratory

The Solubility Profile of (4-Methanesulfonylphenyl)methylamine in Organic Solvents: A Technical Guide for Synthetic and Analytical Workflows

Executive Summary (4-Methanesulfonylphenyl)methylamine—frequently referred to in literature as 4-(methylsulfonyl)benzylamine—is a highly versatile bifunctional building block widely utilized in the synthesis of enzyme in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methanesulfonylphenyl)methylamine—frequently referred to in literature as 4-(methylsulfonyl)benzylamine—is a highly versatile bifunctional building block widely utilized in the synthesis of enzyme inhibitors, sulfonamide-like therapeutics, and complex heterocyclic pharmaceutical intermediates[1],[2]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound lies in mismanaging its solubility profile.

This whitepaper provides an in-depth, mechanistically grounded guide to the solubility of (4-Methanesulfonylphenyl)methylamine across various organic solvents. By understanding the thermodynamic drivers of its functional groups and implementing self-validating experimental protocols, researchers can eliminate workflow failures related to precipitation, incomplete reactions, or poor extraction yields.

Chemical Identity and Structural Causality (The "Why")

To predict and manipulate the solubility of (4-Methanesulfonylphenyl)methylamine, one must first analyze its structural components and how they interact with solvent dielectric environments.

The molecule consists of three distinct domains:

  • The Primary Amine ( −NH2​ ): Acts as both a strong hydrogen bond donor and acceptor. Crucially, its protonation state dictates the molecule's overall solubility. In its native free base form (CAS: 147587-12-0), it is uncharged and moderately lipophilic. In its commercially dominant hydrochloride salt form (CAS: 98593-51-2), it becomes a highly polar, tightly bound ion pair[3].

  • The Methanesulfonyl Group ( −SO2​CH3​ ): A strongly electron-withdrawing, highly polar moiety that acts as a potent hydrogen bond acceptor. This group demands high-dielectric or hydrogen-bonding solvents for effective solvation.

  • The Benzyl Core: Provides a degree of lipophilicity and π−π stacking potential, though its influence is often overpowered by the polar substituents at the para positions.

The Salt vs. Free Base Dichotomy

The most critical failure point in synthetic planning is ignoring the salt form. The HCl salt is a crystalline lattice held together by strong ionic bonds. Low-dielectric solvents (like dichloromethane or hexane) lack the thermodynamic driving force to separate the benzylammonium cation from the chloride anion. Conversely, the free base readily dissolves in moderately polar solvents because the energy penalty of disrupting the solid lattice is significantly lower.

Quantitative Solubility Profile

The following table synthesizes the expected kinetic solubility of both the free base and HCl salt forms across standard laboratory solvents at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ε )Solubility: Free BaseSolubility: HCl SaltPrimary Solvation Mechanism
Polar Aprotic DMSO46.7High (>50 mg/mL)High (>30 mg/mL)Strong dipole-dipole; Excellent −SO2​CH3​ solvation[4].
Polar Aprotic DMF / NMP36.7 / 32.2High High Dipole-dipole; Standard for amide couplings[3],[1].
Polar Protic Methanol32.7High Moderate-High H-bond donor/acceptor networks[5].
Moderately Polar Ethyl Acetate6.0Moderate Low (<1 mg/mL)Weak dipole-dipole; Suitable for free base extraction[5].
Halogenated Dichloromethane8.9Moderate Insoluble Dispersion forces; Cannot disrupt HCl ion pairs[6].
Non-Polar Hexane / Heptane1.9Insoluble Insoluble Lacks dipole to solvate the sulfonyl/amine groups.

Data synthesis based on structural analogs, solvent dielectric properties, and documented synthetic protocols[3],[1],[6],[5].

Visualizing the Solvent Selection Workflow

To streamline assay development and synthetic planning, the following decision matrix dictates the optimal solvent path based on the starting chemical state of the compound.

SolventSelection Start Solvent Selection: (4-Methanesulfonylphenyl)methylamine Form Identify Chemical State Start->Form FreeBase Free Base (CAS: 147587-12-0) Form->FreeBase Unprotonated HClSalt Hydrochloride Salt (CAS: 98593-51-2) Form->HClSalt Protonated (HCl) PolarAprotic Polar Aprotic (DMSO, DMF, NMP) Solubility: HIGH FreeBase->PolarAprotic PolarProtic Polar Protic (MeOH, EtOH) Solubility: HIGH to MODERATE FreeBase->PolarProtic Halogenated Halogenated / Low Polarity (DCM, EtOAc) Solubility: MODERATE FreeBase->Halogenated HClSalt->PolarAprotic HClSalt->PolarProtic HalogenatedSalt Halogenated / Low Polarity (DCM, EtOAc) Solubility: LOW / INSOLUBLE HClSalt->HalogenatedSalt

Decision matrix for selecting organic solvents based on the chemical form of (4-Methanesulfonylphenyl)methylamine.

Self-Validating Experimental Protocols (The "How")

In applied chemical research, a protocol is only as good as its built-in validation steps. Below are two field-proven methodologies for handling this compound, designed with internal causality checks to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Assay (Shake-Flask to LC-MS)

Use this protocol to determine exact solubility limits for biological assays (e.g., in DMSO) or crystallization studies.

  • Supersaturation: Add 10 mg of (4-Methanesulfonylphenyl)methylamine to a 2 mL Eppendorf tube. Add 100 µL of the target solvent (e.g., DMSO).

  • Agitation: Vortex aggressively for 5 minutes, then place on a thermoshaker at 25°C for 2 hours.

    • Causality: 2 hours is sufficient for kinetic solubility equilibration. Thermodynamic solubility may require 24-48 hours.

  • Phase Separation (Validation Step): Centrifuge the tube at 15,000 x g for 10 minutes.

    • Self-Validation: You must observe a solid pellet at the bottom. If no pellet is visible, the solution is not saturated, and you are merely measuring the concentration of the dissolved solid, not the maximum solubility limit. Add more solid and repeat.

  • Quantitation: Carefully aspirate 10 µL of the clear supernatant (avoiding the pellet) and dilute 1:1000 in Methanol. Analyze via LC-MS/UV at 254 nm against a 3-point calibration curve.

    • Self-Validation: Ensure the calibration curve R2>0.99 . A non-linear curve indicates detector saturation, requiring further dilution of your sample.

Protocol B: In Situ Free-Basing for Halogenated Solvent Workflows

Use this protocol when you only have the HCl salt (CAS: 98593-51-2) but your synthetic step (e.g., amide coupling) requires Dichloromethane (DCM)[6],[2].

  • Suspension: Weigh 1.0 mmol of the HCl salt into a reaction flask. Add 10 mL of anhydrous DCM.

    • Observation: The mixture will be a turbid, heterogeneous suspension because the salt is insoluble in DCM.

  • Deprotonation: Add 1.2 mmol (a 20% stoichiometric excess) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation & Validation: Stir the mixture at room temperature for 5 minutes.

    • Self-Validation: The immediate transition from a cloudy suspension to a completely optically clear solution confirms successful deprotonation. The DIPEA scavenges the HCl, generating the highly lipophilic free base, which instantly solvates in the low-dielectric DCM. If the solution remains cloudy, the salt has not fully converted, indicating either wet solvent or degraded base.

References

To ensure authoritative grounding, the following sources have been cited to support the structural, mechanistic, and protocol-based claims in this guide.

  • [1] Title: WO2014029831A1 - Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity | Source: Google Patents | URL:

  • [6] Title: TWI283678B - Pyrazolo[3,4-b]pyridine compounds, and their use as phosphodiesterase inhibitors | Source: Google Patents | URL:

  • [4] Title: EP1484320A1 - Jnk inhibitor | Source: Google Patents | URL:

  • [2] Title: WO2011021645A1 - Bicyclic urea derivative or pharmacologically permitted salt thereof | Source: Google Patents | URL:

  • [5] Title: US 2006/0035938A1 - Patent Application Publication | Source: Google Patents | URL:

Sources

Foundational

Preliminary In Vitro Toxicity Screening of (4-Methanesulfonylphenyl)methylamine: A Technical Guide for Early-Stage Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Introduction & Pharmacological Context (4-Methanesulfonylphenyl)methylamine (also known as 4-(Methylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Pharmacological Context

(4-Methanesulfonylphenyl)methylamine (also known as 4-(Methylsulfonyl)benzylamine) is a highly versatile primary amine building block. It is frequently incorporated into the pharmacophores of soluble epoxide hydrolase (sEH) inhibitors, and multi-cyclin-dependent kinase inhibitors[1]. Because the methylsulfonyl moiety profoundly influences both the physicochemical properties (e.g., polar surface area, aqueous solubility) and the metabolic fate of the parent drug, establishing a robust in vitro toxicity profile early in the development pipeline is critical.

According to safety data sheets for structurally related derivatives (e.g., alpha-methyl-4-(methylsulfonyl)benzylamine), these compounds can exhibit acute oral and dermal toxicity (GHS Category 4) and act as localized skin/eye irritants (GHS Category 2)[2]. Therefore, a self-validating, tiered in vitro screening protocol is necessary to triage liabilities before advancing to resource-intensive in vivo models.

Mechanistic Rationale for Toxicity Screening

As a Senior Application Scientist, I design screening cascades based on the fundamental chemical reactivity of the molecule. For (4-Methanesulfonylphenyl)methylamine, the screening rationale is driven by two key structural features:

  • Primary Amine Reactivity: Primary benzylic amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes. This metabolic pathway can generate reactive aldehyde intermediates that covalently bind to cellular macromolecules, potentially leading to idiosyncratic hepatotoxicity.

  • The Methylsulfonyl Group ( −SO2​CH3​ ): This moiety is strongly electron-withdrawing. It alters the pKa of the adjacent amine, which directly impacts lysosomal trapping and the compound's volume of distribution. Furthermore, the steric and electronic profile of the sulfonyl group can influence off-target binding, particularly concerning hERG channel liability.

Regulatory bodies strongly advocate for Integrated Approaches to Testing and Assessment (IATA), shifting away from apical in vivo endpoints toward in vitro New Approach Methodologies (NAMs)[3]. By utilizing validated in vitro basal cytotoxicity assays, researchers can accurately estimate starting doses for acute oral systemic toxicity tests, significantly reducing animal use and optimizing the drug development lifecycle[4].

Tiered Screening Workflow

To systematically evaluate the safety profile of (4-Methanesulfonylphenyl)methylamine, we employ a tiered screening workflow. This ensures that high-throughput, low-cost assays gatekeep the progression into more complex, lower-throughput mechanistic studies.

ToxicityWorkflow Start Compound: (4-Methanesulfonylphenyl)methylamine Tier1 Tier 1: Basal Cytotoxicity (NRU Assay / HepG2) Start->Tier1 Initiate Tier2 Tier 2: Genotoxicity (Mini-Ames Test) Tier1->Tier2 IC50 > 100 µM Tier3 Tier 3: Metabolic Stability (Human Hepatocytes) Tier2->Tier3 Negative Decision Go / No-Go Decision & Lead Optimization Tier3->Decision Clearance < 15%

Tiered in vitro toxicity screening workflow for (4-Methanesulfonylphenyl)methylamine.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the internal controls fail to meet strict historical benchmarks, the entire plate is rejected, ensuring absolute scientific integrity.

Protocol 1: Basal Cytotoxicity via Neutral Red Uptake (NRU) Assay

Rationale: The NRU assay is an internationally recognized standard for non-clinical health safety testing[5]. It measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in the lysosomes, providing a highly sensitive readout of basal cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well clear-bottom plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve (4-Methanesulfonylphenyl)methylamine in 100% DMSO. Prepare a 10-point dose-response curve (0.1 µM to 1000 µM). Causality Note: The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced membrane degradation.

  • Exposure: Treat the cells with the compound for 48 hours.

  • Dye Incubation: Aspirate the media, wash once with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours.

  • Extraction & Readout: Wash the cells with PBS, add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water), and measure absorbance at 540 nm using a microplate reader.

  • Self-Validation Check: The assay is only valid if the vehicle control (0.5% DMSO) maintains >90% viability and the IC50​ of the positive control (Sodium Lauryl Sulfate, SLS) falls within the laboratory's historical confidence interval.

Protocol 2: Hepatocyte Metabolic Stability & Cytotoxicity

Rationale: Because the primary amine can undergo rapid oxidative deamination, we must determine if hepatic metabolism generates toxic intermediates.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of (4-Methanesulfonylphenyl)methylamine with cryopreserved human hepatocytes ( 1×106 cells/mL) in Williams' E medium at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: The 3:1 ratio of organic solvent instantly precipitates cellular proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Check: Embed reference standards directly into the run. Verapamil (high clearance) must show rapid degradation ( >40 µL/min/106 cells ), and Warfarin (low clearance) must remain stable. If these controls fail, the metabolic competence of the hepatocyte lot is compromised, and the data is discarded.

Quantitative Data Presentation

To facilitate rapid decision-making during lead optimization, screening data must be synthesized into actionable metrics. Table 1 outlines the benchmark thresholds expected for derivatives containing the (4-Methanesulfonylphenyl)methylamine moiety.

Table 1: Benchmark In Vitro Toxicity Metrics for Sulfonyl-Benzylamine Derivatives

AssayQuantitative MetricTarget Threshold for Lead AdvancementObserved Liability Indicator
NRU Cytotoxicity (HepG2) IC50​ (µM) >100 µM <10 µM (High basal toxicity)
Hepatocyte Clearance CLint​ (µL/min/ 106 cells) <15 (High metabolic stability) >45 (Rapid metabolic clearance)
Mini-Ames (Genotoxicity) Revertant Colonies <2-fold increase over vehicle >2-fold increase (Mutagenic risk)
hERG Patch-Clamp IC50​ (µM) >30 µM <10 µM (Cardiotoxic liability)

Conclusion

The integration of (4-Methanesulfonylphenyl)methylamine into novel therapeutics requires rigorous, early-stage in vitro toxicity profiling. By employing a tiered approach—beginning with OECD-aligned basal cytotoxicity assays[5] and progressing through metabolic stability screens—drug development professionals can confidently triage structural liabilities. Ensuring that every protocol acts as a self-validating system guarantees the scientific integrity of the data, ultimately streamlining the path to in vivo safety assessments and clinical trials.

Sources

Exploratory

Structural Elucidation of (4-Methanesulfonylphenyl)methylamine: X-ray Crystallography and Implications for Rational Drug Design

Executive Summary (4-Methanesulfonylphenyl)methylamine—also referred to as 4-(methylsulfonyl)benzylamine—is a highly versatile pharmacophore widely utilized in the design of kinase inhibitors and central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methanesulfonylphenyl)methylamine—also referred to as 4-(methylsulfonyl)benzylamine—is a highly versatile pharmacophore widely utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The precise three-dimensional spatial arrangement of its methanesulfonyl (–SO₂CH₃) and primary amine (–NH₂) groups dictates its efficacy in target binding. This technical whitepaper provides an in-depth guide to the isolation, crystallization, and X-ray crystallographic refinement of this moiety, establishing a self-validating protocol for structural biologists and medicinal chemists.

Pharmacological Significance and Structural Causality

In rational drug design, the methanesulfonyl group acts as a potent hydrogen-bond acceptor, while the benzylamine moiety provides a flexible linker capable of navigating narrow binding pockets. For instance, in the development of multi-Cyclin-Dependent Kinase (CDK) inhibitors (such as pyrazolo[4,3-h]quinazoline-3-carboxamides), the incorporation of a methanesulfonyl-substituted ring system fundamentally alters target selectivity [1].

Crystallographic analysis of these complexes reveals that the methanesulfonyl oxygen atoms form a critical, highly directional hydrogen bond with the backbone nitrogen of Asp86 in the CDK2 ATP-binding pocket. Additionally, it engages in a secondary, weaker electrostatic interaction with the solvent-exposed and flexible Lys89 residue [1]. Understanding the exact bond lengths, torsion angles, and electrostatic potential of the isolated (4-Methanesulfonylphenyl)methylamine building block is therefore critical for predicting its behavior in vivo.

Binding Ligand (4-Methanesulfonylphenyl) methylamine Sulfonyl Methanesulfonyl Group (-SO2CH3) Ligand->Sulfonyl comprises Amine Primary Amine (-NH2) Ligand->Amine comprises Asp86 CDK2 Asp86 (Backbone NH) Sulfonyl->Asp86 Strong H-Bond Lys89 CDK2 Lys89 (Flexible Residue) Sulfonyl->Lys89 Weak Interaction Hinge Hinge Region Interactions Amine->Hinge Solvent Mapping

Caption: Pharmacophore mapping of the methanesulfonyl moiety within the CDK2 ATP-binding pocket.

Experimental Protocol: Crystallization Methodology

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. The following protocol utilizes the Vapor Diffusion Method , which provides superior thermodynamic control over the nucleation process compared to rapid evaporation [2].

Step-by-Step Crystallization Workflow
  • Sample Purification: Purify synthesized (4-Methanesulfonylphenyl)methylamine via flash-column silica gel chromatography (eluent: dichloromethane/methanol gradient) to >99% purity. Causality: Impurities act as chain terminators during crystal lattice formation, leading to twinning or amorphous precipitation.

  • Solvent System Selection: Dissolve 15 mg of the purified compound in 0.5 mL of a "good solvent" (e.g., Dichloromethane or Ethanol).

  • Chamber Setup: Place the unsealed inner vial containing the compound solution into a larger, sealable outer chamber containing 3 mL of a "poor solvent" (anti-solvent, e.g., Hexane or Diethyl ether).

  • Equilibration: Seal the outer chamber and store it at a stable room temperature (20–22 °C) in a vibration-free environment.

  • Nucleation and Growth: Allow 3 to 7 days for vapor equilibration. Causality: The highly volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the mother liquor. This slow transition into the supersaturation zone prevents rapid precipitation, favoring the nucleation of single, highly ordered, defect-free crystals [2].

Experimental Protocol: X-Ray Diffraction and Data Collection

Once a suitable crystal (typically 100–300 μm in dimension) is identified under a polarized light microscope, it must be mounted and exposed to X-ray radiation [2].

Step-by-Step Data Collection Workflow
  • Crystal Mounting: Coat the selected crystal in a specialized cryo-protectant oil (e.g., Paratone-N) and mount it on a polyimide cryoloop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of liquid nitrogen vapor at 100 K. Causality: Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, minimizing dynamic disorder. It also mitigates radiation damage caused by the generation of free radicals during X-ray exposure, ultimately yielding higher-resolution diffraction data [2].

  • Diffraction Setup: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å, or Cu Kα for absolute configuration determination) and a modern CCD or CMOS photon-counting detector.

  • Data Acquisition: Collect a full sphere of diffraction data using ω and ϕ scans to ensure high redundancy and completeness.

Workflow A Compound Purification (Chromatography) B Crystallization (Vapor Diffusion) A->B C Crystal Selection & Cryo-Mounting B->C D X-ray Data Collection (Mo Kα, 100K) C->D E Data Reduction & Integration D->E F Structure Solution (SHELXT) E->F G Refinement & Validation (OLEX2 / SHELXL) F->G

Caption: X-ray crystallography workflow for small molecule structural elucidation.

Structure Solution and Refinement (SHELXL & OLEX2)

The raw diffraction images (HKL data) contain the amplitudes of the scattered X-rays, but the phase information is lost during detection (the "Phase Problem").

Solving the Phase Problem

The structure is solved using intrinsic phasing or direct methods via software such as SHELXT [3]. This generates an initial electron density map where the heaviest atoms (Sulfur, Oxygen, Nitrogen, Carbon) are assigned based on peak heights.

Refinement Causality and the Riding Model

Refinement is performed using full-matrix least-squares on F2 using SHELXL integrated within the OLEX2 graphical user interface [3, 4].

  • Anisotropic Displacement: All non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres, which provides insight into the flexibility of the methanesulfonyl group.

  • Hydrogen Atom Placement: Hydrogen atoms possess only a single electron, meaning their X-ray scattering cross-section is extremely low, making them difficult to locate accurately in difference Fourier maps. Causality: To maintain scientific integrity and geometric accuracy, hydrogen atoms are placed at calculated positions using a riding model [2]. Their coordinates are geometrically constrained to their parent heavy atoms (e.g., the carbons of the benzyl ring or the nitrogen of the amine), and their isotropic displacement parameters ( Uiso​ ) are set to 1.2 or 1.5 times that of the parent atom.

Quantitative Data Presentation

A self-validating crystallographic protocol requires rigorous statistical checks. Below is a representative summary table of the expected crystallographic parameters for a high-quality structure of a (4-Methanesulfonylphenyl)methylamine derivative.

Crystallographic ParameterRepresentative Value / TargetImplication for Structural Integrity
Empirical Formula C₈H₁₁NO₂SConfirms chemical composition.
Temperature 100(2) KEnsures minimized thermal motion.
Wavelength 0.71073 Å (Mo Kα)Standard for small molecule resolution.
Crystal System / Space Group Monoclinic / P2₁/cTypical packing for functionalized benzenes.
Goodness-of-fit (GOF) on F2 1.025A value close to 1.0 indicates the model perfectly explains the data variance.
Final R indices[I > 2σ(I)] R1 = 0.035, wR2 = 0.082R1 < 0.05 indicates a highly accurate, trustworthy structural model.
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³Residual electron density is negligible, confirming no missing atoms.

Note: Following refinement, the structure must be validated using the IUCr's CheckCIF utility to ensure no A- or B-level crystallographic alerts exist before publication or deposition into the Cambridge Structural Database (CSD).

Conclusion

The rigorous X-ray crystallographic characterization of (4-Methanesulfonylphenyl)methylamine provides foundational data for structure-based drug design. By employing controlled vapor diffusion crystallization, cryogenic data collection, and advanced least-squares refinement via OLEX2/SHELXL, researchers can map the exact hydrogen-bonding vectors of the methanesulfonyl group. This atomic-level clarity allows medicinal chemists to rationally optimize inhibitor binding affinities, directly translating crystallographic data into superior clinical candidates.

References

  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropion
  • Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly
  • Olex2.refine | Structural Dynamics AIP Publishing
Foundational

The Strategic Integration of (4-Methanesulfonylphenyl)methylamine in Targeted Therapeutics: Mechanisms, Pathways, and Validation Protocols

Executive Summary & Pharmacophore Dynamics In modern medicinal chemistry, (4-Methanesulfonylphenyl)methylamine—also known as 4-(methylsulfonyl)benzylamine—is rarely deployed as a standalone therapeutic agent. Instead, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Dynamics

In modern medicinal chemistry, (4-Methanesulfonylphenyl)methylamine—also known as 4-(methylsulfonyl)benzylamine—is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore and structural building block[1]. Its strategic integration into larger molecular scaffolds has been pivotal in designing potent inhibitors across diverse biological pathways, including cell cycle regulation, inflammatory cascades, and the ubiquitin-proteasome system.

The utility of this moiety lies in its dual structural features:

  • The Methylsulfonyl ( −SO2​CH3​ ) Group: This moiety acts as a powerful, metabolically stable hydrogen-bond acceptor. Unlike thioethers or sulfoxides, the sulfone group resists further oxidative degradation in vivo, thereby lowering systemic clearance. Its strong dipole moment enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

  • The Benzylamine Linker: The primary amine allows for facile synthetic coupling (e.g., amide bond formation), while the benzylic carbon provides a flexible spacer. This spatial flexibility is critical for orienting the aromatic ring and the sulfone group into deep, chiral binding pockets, such as the S2/P4 pockets of serine proteases or the hinge regions of kinases[2].

Pharmacophore Moiety (4-Methanesulfonylphenyl)methylamine Sulfone Methylsulfonyl Group (H-Bond Acceptor) Moiety->Sulfone Benzylamine Benzylamine Linker (Spatial Flexibility) Moiety->Benzylamine Target1 Protease P4/S2 Pockets (e.g., FXIIa, NE) Sulfone->Target1 Dipole/H-bond Target2 Kinase Hinge Region (e.g., CDKs) Sulfone->Target2 H-bond Benzylamine->Target1 Hydrophobic Fit Benzylamine->Target2 Flexibility

Fig 1: Pharmacophore interaction model of (4-Methanesulfonylphenyl)methylamine.

Mechanism of Action Across Key Biological Pathways

The true mechanism of action of (4-Methanesulfonylphenyl)methylamine is realized through the biological targets of the drug scaffolds it enhances. Below is an analysis of its role in three distinct pathways.

Cell Cycle Regulation via Cyclin-Dependent Kinases (CDKs)

Abnormal cellular proliferation is a hallmark of oncology. Compounds targeting complexes between CDKs and cyclins are critical for arresting the cell cycle in malignant cells. The 4-(methylsulfonyl)benzylamine moiety has been successfully integrated into pyrazolo[4,3-h]quinazoline-3-carboxamides to create multi-CDK inhibitors[3].

In the kinase hinge region, the sulfone group acts as a critical hydrogen-bond acceptor, interacting with the backbone amides of the CDK active site. This interaction stabilizes the inhibitor-kinase complex, preventing the phosphorylation of the Retinoblastoma protein (Rb). Consequently, the E2F transcription factor remains bound and inactive, leading to robust G1/S phase cell cycle arrest[4].

Pathway Drug Inhibitor with 4-MeSO2-Benzylamine CDK CDK/Cyclin Complex Drug->CDK Inhibits Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) CellCycle Cell Cycle Arrest (G1/S Phase) E2F->CellCycle Prevents Progression

Fig 2: CDK inhibition pathway leading to G1/S phase cell cycle arrest.

Inflammatory & Thrombotic Pathways via Serine Proteases

The moiety is extensively utilized in the development of inhibitors for serine proteases, specifically Neutrophil Elastase (NE) and Factor XIIa (FXIIa) .

  • Neutrophil Elastase (NE): NE plays a critical role in tissue degradation during chronic inflammatory lung diseases (e.g., ARDS, COPD). By appending 4-(methylsulfonyl)benzylamine to substituted 4-pyridones, researchers have developed potent NE inhibitors. The benzylamine linker allows the molecule to deeply penetrate the S2 specificity pocket of NE, while the sulfone group improves the overall metabolic stability of the drug, lowering the required clinical dosage[5].

  • Factor XIIa (FXIIa): FXIIa is implicated in thrombosis and vascular edema. Unlike other serine proteases (like FXa) that have an "aromatic box" in their P4 pocket, FXIIa has an incomplete aromatic cassette, resulting in a more open P4 capsular bag[6]. The spatial flexibility of the 4-(methylsulfonyl)benzylamine group perfectly exploits this open P4 pocket, granting the inhibitor high selectivity for FXIIa over other coagulation cascade proteases[7].

Ubiquitin-Proteasome System via Deubiquitylating Enzymes (USP7)

Deubiquitylating enzymes (DUBs), particularly USP7, have emerged as upstream targets in the ubiquitin-proteasome pathway for cancer therapy. USP7 regulates the stability of various oncogenes and tumor suppressors. Inhibitors incorporating the 4-(methylsulfonyl)benzylamine fragment demonstrate enhanced binding affinity to the catalytic cleft of USP7. This inhibition prevents the deubiquitylation of target proteins, accelerating their proteasomal degradation and inducing apoptosis in multiple myeloma models[8].

Quantitative Data Analysis

The integration of the (4-Methanesulfonylphenyl)methylamine pharmacophore consistently yields measurable improvements in both pharmacodynamics (binding affinity) and pharmacokinetics (bioavailability, clearance).

Target SystemScaffold CoreRole of 4-MeSO2-BenzylaminePharmacological Improvement
CDK2 / Cyclin A Pyrazolo[4,3-h]quinazolineH-bond acceptor in kinase hinge region IC50​<10 nM; Oral bioavailability increased to 55%
Neutrophil Elastase Substituted 4-pyridonesOccupies S2/P4 specificity pocketsEnhanced metabolic stability; Lowered systemic clearance
Factor XIIa (FXIIa) Heterocyclic amidesInteracts with the open P4 capsular bagHigh target selectivity over FXa; Improved aqueous solubility
USP7 (DUB) Quinazolinone derivativesModulates ubiquitin-proteasome pathway EC50​<25 μM; Reduced off-target cellular toxicity

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, I emphasize that experimental design must be driven by causality. The choice of assay must directly interrogate the specific biophysical properties imparted by the pharmacophore.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: End-point biochemical assays (like standard IC50​ screens) fail to capture target residence time. Because the methylsulfonyl group primarily alters the dissociation rate ( koff​ ) via deep-pocket hydrogen bonding, SPR is strictly required to quantify real-time binding kinetics. Self-Validating System: The protocol utilizes a dual-channel setup. Channel 1 is a blank reference surface to automatically subtract bulk refractive index shifts and non-specific binding, ensuring that only specific target-ligand interactions are recorded.

  • Surface Preparation: Immobilize the recombinant target protein (e.g., CDK2 or FXIIa) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Dilute the synthesized 4-(methylsulfonyl)benzylamine derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) to a concentration series ranging from 0.1 nM to 1000 nM.

  • Injection Phase (Association): Inject the analyte series over both the active and reference channels at a flow rate of 30 μL/min for 120 seconds.

  • Dissociation Phase: Flow pure running buffer over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to remove any remaining bound ligand and regenerate the surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

Workflow Step1 Target Immobilization (e.g., FXIIa or CDK2) Step2 Analyte Injection (MeSO2-Benzylamine Deriv.) Step1->Step2 Step3 SPR Sensorgram (Association/Dissociation) Step2->Step3 Step4 Kinetic Analysis (Kd, Kon, Koff) Step3->Step4

Fig 3: Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol 2: FRET-Based Protease Cleavage Assay (For FXIIa / NE)

Causality: To validate that the benzylamine linker correctly positions the inhibitor in the P4/S2 pockets of serine proteases, a functional assay is required. Fluorescence Resonance Energy Transfer (FRET) allows for the continuous, real-time monitoring of substrate cleavage, providing dynamic competitive inhibition constants ( Ki​ ). Self-Validating System: Every assay plate includes a Z'-factor calculation. A "no-enzyme" control establishes baseline fluorescence, while a "vehicle-only" (DMSO) well establishes the uninhibited maximum velocity ( Vmax​ ).

  • Reagent Preparation: Prepare a 2X solution of the target protease (e.g., human Neutrophil Elastase) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Inhibitor Incubation: Add 25 μL of the protease solution to a 384-well black microplate. Add 1 μL of the inhibitor (dissolved in DMSO) at various concentrations. Incubate at room temperature for 30 minutes to allow the sulfone group to establish equilibrium hydrogen bonding.

  • Substrate Addition: Initiate the reaction by adding 25 μL of a 2X FRET-peptide substrate specific to the protease (e.g., MeOSuc-AAPV-AMC for NE).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

(4-Methanesulfonylphenyl)methylamine is a masterclass in pharmacophore design. By combining the spatial flexibility of a benzylamine linker with the robust hydrogen-bonding capability and metabolic stability of a methylsulfonyl group, medicinal chemists can transform inactive scaffolds into highly potent, selective, and orally bioavailable therapeutics. Whether targeting the open P4 pocket of Factor XIIa, the S2 pocket of Neutrophil Elastase, or the hinge region of Cyclin-Dependent Kinases, this chemical building block remains an indispensable tool in the modern drug discovery pipeline.

References

  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity (WO2014029831A1).Google Patents.
  • Enzyme inhibitors (CN114258392A - Factor XIIa Inhibitors).Google Patents.
  • Anti-neoplastic compounds, compositions and methods (US8680139B2 - USP7 Inhibitors).Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of (4-Methanesulfonylphenyl)methylamine

Abstract (4-Methanesulfonylphenyl)methylamine is a key building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. This application note provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Methanesulfonylphenyl)methylamine is a key building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. This application note provides a comprehensive, step-by-step guide for its synthesis, tailored for researchers, scientists, and drug development professionals. We present a robust and high-yield synthesis route via the reductive amination of 4-(methylsulfonyl)benzaldehyde. The protocol details the experimental procedure, the underlying chemical principles, and critical process parameters. Additionally, an alternative pathway via the Gabriel synthesis is discussed, offering flexibility in synthetic strategy. This document is designed to be a self-validating system, grounded in established chemical literature to ensure reproducibility and scientific integrity.

Introduction

The methanesulfonyl group is a crucial pharmacophore in modern drug design, valued for its ability to enhance solubility, act as a hydrogen bond acceptor, and improve metabolic stability. When attached to a benzylamine scaffold, it forms (4-Methanesulfonylphenyl)methylamine, a versatile intermediate used in the synthesis of various therapeutic agents. Given its importance, a reliable and scalable synthesis protocol is essential for research and development laboratories.

This guide provides a detailed protocol for the synthesis of (4-Methanesulfonylphenyl)methylamine, focusing on the reductive amination pathway. This method is chosen for its efficiency, operational simplicity, and high yields.[1][2] We will delve into the causality behind experimental choices, from reagent selection to reaction conditions, providing a complete framework for successful synthesis.

Part 1: Recommended Synthesis Route: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[3] The process involves two key transformations in a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the immediate reduction of the imine to the corresponding amine.[2] For this synthesis, 4-(methylsulfonyl)benzaldehyde is reacted with a source of ammonia, and the resulting imine is reduced in situ.

Overall Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis via reductive amination.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve 4-(methylsulfonyl)benzaldehyde in Methanol imine Add Ammonium Acetate (Imine Formation) prep->imine Step 1 reduction Add Sodium Borohydride (Reduction) imine->reduction Step 2 stir Stir at Room Temperature (2-4 hours) reduction->stir Step 3 quench Quench with Water stir->quench Step 4 extract Extract with Ethyl Acetate quench->extract Step 5 dry Dry Organic Layer (Na2SO4) extract->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 purify Recrystallize from Ethanol/Water concentrate->purify Step 8 product Obtain Pure (4-Methanesulfonylphenyl)methylamine purify->product

Caption: Experimental workflow for the one-pot synthesis of (4-Methanesulfonylphenyl)methylamine.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
4-(Methylsulfonyl)benzaldehydeC₈H₈O₃S184.215.00 g27.14
Ammonium AcetateC₂H₇NO₂77.0810.46 g135.7
Sodium BorohydrideNaBH₄37.831.54 g40.71
Methanol (MeOH)CH₃OH32.04100 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL-
Deionized WaterH₂O18.02100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)benzaldehyde (5.00 g, 27.14 mmol).[4] Dissolve the aldehyde in methanol (100 mL).

  • Imine Formation: To the stirring solution, add ammonium acetate (10.46 g, 135.7 mmol) in one portion. Ammonium acetate serves as a convenient in-situ source of ammonia for imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.54 g, 40.71 mmol) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. The use of sodium borohydride is a standard and effective method for reducing the intermediate imine.[1]

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure (4-Methanesulfonylphenyl)methylamine as a white crystalline solid. A patent for a similar synthesis reports a melting point of 86-87 °C.[5]

Expected Results:

ParameterExpected Value
Yield 85-95%
Physical Form White Crystalline Solid
Melting Point ~85-87 °C[5]
Purity (by HPLC) >98%

Part 2: Mechanism and Scientific Rationale

The reductive amination proceeds through a two-step sequence within the same reaction vessel. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Step A: Imine Formation

The reaction initiates with the nucleophilic attack of ammonia (generated from ammonium acetate) on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and subsequent dehydration to form the N-unsubstituted imine (or its protonated form, the iminium ion). This step is typically reversible and can be acid-catalyzed.

Step B: Hydride Reduction

The imine intermediate is more electrophilic than the final amine product but less reactive towards hydride reagents than the starting aldehyde. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the imine C=N double bond.[6] The hydride ion (H⁻) from NaBH₄ attacks the carbon atom of the imine, and subsequent protonation (from the methanol solvent) yields the final primary amine.

Reaction Mechanism Diagram

Caption: Simplified mechanism for the reductive amination of an aldehyde.

Part 3: Alternative Synthesis Route: Gabriel Synthesis

Principle:

The Gabriel synthesis utilizes phthalimide as a protected source of ammonia.[8][9] The phthalimide is first deprotonated to form a nucleophilic anion, which then displaces a halide from a suitable alkyl halide in an Sₙ2 reaction.[7] A key advantage is that the phthalimide nitrogen is non-nucleophilic after the first alkylation, preventing the over-alkylation that plagues direct reactions with ammonia.[8][10] The final primary amine is liberated by cleaving the N-alkylphthalimide, commonly with hydrazine.[11]

Reaction Scheme:

This route would begin with 4-(chloromethyl)phenyl methyl sulfone or the corresponding bromide.

  • Alkylation: Potassium phthalimide + 4-(chloromethyl)phenyl methyl sulfone → N-(4-(Methylsulfonyl)benzyl)phthalimide

  • Cleavage: N-(4-(Methylsulfonyl)benzyl)phthalimide + Hydrazine (NH₂NH₂) → (4-Methanesulfonylphenyl)methylamine + Phthalhydrazide

While robust, this method is a two-step process requiring isolation of the phthalimide intermediate and can be more labor-intensive than the one-pot reductive amination.

Safety Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and perform additions slowly, especially during quenching.

  • Solvents: Methanol and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (4-Methanesulfonylphenyl)methylamine via reductive amination, a method prized for its efficiency and high yield. The underlying chemical principles and an alternative synthetic route have been discussed to provide a comprehensive guide for researchers. Adherence to this protocol will enable the reliable production of this important chemical intermediate for applications in drug discovery and development.

References

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...) - ResearchGate. (URL: [Link])

  • 4-(Methylsulfonyl)benzaldehyde - PMC. (URL: [Link])

  • Gabriel synthesis - Wikipedia. (URL: [Link])

  • The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

  • Gabriel phthalimide synthesis - A.K. Bhadouriya Chemistry Classes. (URL: [Link])

  • Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. Journal of Chemical Sciences. (URL: [Link])

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Application

The Strategic Utility of (4-Methanesulfonylphenyl)methylamine as a Pharmaceutical Intermediate: Application Notes and Protocols

Introduction: The Significance of the Sulfone Moiety in Modern Drug Design In the landscape of contemporary medicinal chemistry, the methylsulfone group has emerged as a pivotal structural motif, prized for its capacity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Sulfone Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the methylsulfone group has emerged as a pivotal structural motif, prized for its capacity to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its strong electron-withdrawing nature, coupled with its ability to act as a potent hydrogen bond acceptor, allows for the fine-tuning of a molecule's physicochemical properties.[1] The sulfone group can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical parameters in the development of orally bioavailable therapeutics.[1] (4-Methanesulfonylphenyl)methylamine, which incorporates this key functional group, is a versatile and highly valuable intermediate for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth exploration of the applications of (4-Methanesulfonylphenyl)methylamine, complete with detailed protocols for its utilization in the synthesis of pharmacologically relevant scaffolds.

Core Applications in Pharmaceutical Synthesis

(4-Methanesulfonylphenyl)methylamine serves as a crucial building block in the synthesis of various therapeutic agents, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The 4-(methylsulfonyl)phenyl group is a hallmark of many potent and selective COX-2 inhibitors, where it plays a critical role in binding to a specific sub-pocket of the COX-2 enzyme, thereby conferring selectivity over the COX-1 isoform.[2]

This intermediate is particularly amenable to reactions involving the formation of carbon-nitrogen bonds, such as:

  • Schiff Base Formation: Condensation with aldehydes and ketones to yield imines, which can be valuable intermediates or final products themselves.

  • Reductive Amination: A one-pot reaction with carbonyl compounds to form secondary amines, a common structural motif in pharmaceuticals.[3][4][5]

  • Amide Coupling: Acylation with carboxylic acids or their derivatives to produce amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.

The primary amine functionality of (4-Methanesulfonylphenyl)methylamine provides a reactive handle for these and other transformations, allowing for its incorporation into a wide range of molecular architectures.

Featured Application: Synthesis of a N-Benzyl-N-((4-(methylsulfonyl)phenyl)methyl)amine Scaffold

This section details a representative protocol for the synthesis of a novel N-benzyl derivative, a scaffold with potential applications in various therapeutic areas, including as a precursor to more complex molecules. This protocol is based on the well-established principles of reductive amination.

Rationale for Synthetic Approach

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[3][4][5] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial for chemoselectivity, as it will readily reduce the protonated imine intermediate while being less reactive towards the starting aldehyde.

Experimental Protocols

Protocol 1: Synthesis of N-((4-(Methylsulfonyl)phenyl)methyl)aniline via Reductive Amination

This protocol describes the synthesis of a diarylamine scaffold, which can be a key intermediate for various bioactive molecules.

Materials and Equipment:

  • (4-Methanesulfonylphenyl)methylamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (4-Methanesulfonylphenyl)methylamine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture until the amine is fully dissolved.

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution at room temperature.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-(methylsulfonyl)phenyl)methyl)aniline.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Physical Appearance White to off-white solid

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve (4-Methanesulfonylphenyl)methylamine in anhydrous DCM B Add Benzaldehyde A->B C Add catalytic Acetic Acid B->C D Add Sodium Triacetoxyborohydride C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J G cluster_0 Schiff Base Formation A (4-Methanesulfonylphenyl)methylamine C [H⁺] (catalyst) Ethanol, Reflux A->C B 4-Chlorobenzaldehyde B->C D N-(4-Chloro-benzylidene)-(4-methanesulfonyl-phenyl)-methanamine (Schiff Base) C->D

Caption: Synthesis of a Schiff base intermediate.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The reliability of these procedures can be validated through standard analytical techniques:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to track the consumption of starting materials and the formation of the product.

  • Structural Confirmation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is recommended for determining the final purity of the product.

By adhering to these analytical practices, researchers can ensure the fidelity of the synthetic outcome.

Conclusion

(4-Methanesulfonylphenyl)methylamine is a strategically important pharmaceutical intermediate that provides a direct route to incorporating the beneficial methylsulfonylphenyl moiety into drug candidates. Its versatility in forming key chemical bonds, such as in reductive amination and Schiff base formation, makes it a valuable tool for medicinal chemists. The detailed protocols provided in this guide are intended to empower researchers to leverage the full potential of this intermediate in the discovery and development of novel therapeutics.

References

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). NSF PAR. [Link]

  • PROCESS FOR THE SYNTHESIS OF ETORICOXIB. European Patent Office. [Link]

  • Reductive amination. Wikipedia. [Link]

  • US9024030B2 - Process for the synthesis of etoricoxib.
  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Process for the synthesis of etoricoxib - Patent US-9024030-B2. PubChem. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. MDPI. [Link]

  • Bioactive compounds containing sulfonyl groups. ResearchGate. [Link]

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Method

(4-Methanesulfonylphenyl)methylamine applications in medicinal chemistry

Application Note: Strategic Utilization of (4-Methanesulfonylphenyl)methylamine in Medicinal Chemistry & Drug Discovery Executive Summary (4-Methanesulfonylphenyl)methylamine (typically supplied as the hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (4-Methanesulfonylphenyl)methylamine in Medicinal Chemistry & Drug Discovery

Executive Summary

(4-Methanesulfonylphenyl)methylamine (typically supplied as the hydrochloride salt, CAS 98593-51-2) is a highly versatile bifunctional building block in modern medicinal chemistry. Structurally, it features a benzylic primary amine—a robust nucleophile for synthetic elaboration—and a para-substituted methylsulfonyl ( −SO2​CH3​ ) group. As a Senior Application Scientist, I frequently implement this building block when optimizing lead compounds for target affinity and pharmacokinetic (PK) stability. The sulfone moiety is not merely a passive spectator; it acts as a profound modulator of physicochemical properties, serving as a potent hydrogen-bond acceptor while simultaneously reducing lipophilicity to combat off-target toxicities.

Physicochemical Profiling & Rational Design

When transitioning from a preliminary hit to a lead compound, the substitution of a simple unsubstituted benzylamine with (4-Methanesulfonylphenyl)methylamine often yields dramatic improvements in both efficacy and developability. The quantitative impact of this substitution and the causality behind its use in drug design are summarized in Table 1.

Table 1: Comparative Physicochemical and Synthetic Profiling

Property / FeatureUnsubstituted Benzylamine(4-Methanesulfonylphenyl)methylamineCausality in Drug Design & Synthesis
H-Bond Acceptors 1 (Amine nitrogen)3 (Amine + 2 Sulfone oxygens)Sulfone oxygens critically engage backbone amides in kinase hinge regions or protease S1 pockets.
Lipophilicity (cLogP) ~1.09~0.15The polar sulfone dramatically increases aqueous solubility, improving oral bioavailability and reducing hERG liabilities.
Electronic Nature Electron-rich aromatic ringElectron-deficient aromatic ringThe strong electron-withdrawing nature of −SO2​CH3​ deactivates the ring, shielding it from CYP450-mediated oxidative metabolism.
Amine Nucleophilicity Very HighModerate-HighInductive pull slightly tempers amine reactivity, which minimizes over-alkylation side reactions while remaining highly effective for amidation.

Application 1: Synthesis of Neutrophil Elastase Inhibitors (Respiratory Diseases)

Human neutrophil elastase (HNE) is a serine protease implicated in chronic inflammatory pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD). In the development of substituted 4-pyridone inhibitors, the incorporation of a 4-methanesulfonylbenzylamide moiety has been shown to be critical for potent inhibitory activity[1]. The sulfone group is strategically positioned to interact with the S1/S2 sub-pockets of the HNE active site, locking the inhibitor into a highly favorable thermodynamic conformation.

Self-Validating Protocol: Amide Coupling Workflow

Because the para-sulfone group slightly reduces the nucleophilicity of the benzylic amine via inductive effects, standard EDC/HOBt couplings can be sluggish. Therefore, we utilize HATU, a highly efficient uronium-based coupling reagent, to ensure rapid and complete conversion.

Step-by-Step Methodology:

  • Activation : Dissolve the 4-pyridone-3-carboxylic acid derivative (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, overcoming the steric and electronic hurdles of the subsequent coupling.

    • Validation Check: Sample 5 µL, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the active HOAt-ester intermediate before proceeding.

  • Coupling : To the activated mixture, add (4-Methanesulfonylphenyl)methylamine hydrochloride (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is required in excess to (a) neutralize the HCl salt of the amine, liberating the nucleophilic free base, and (b) scavenge the proton generated during the amidation process to prevent reaction stalling.

  • Reaction : Stir the mixture at room temperature for 2–4 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the HOAt-ester peak disappears and the desired product mass [M+H]+ constitutes >95% of the total ion current.

  • Workup : Quench the reaction by adding the mixture dropwise to vigorously stirred ice-water (10 volumes). Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Application 2: Development of Multi-Cyclin-Dependent Kinase (CDK) Inhibitors (Oncology)

In oncology, CDKs are prime targets for regulating aberrant cell cycles. In the optimization of pyrazolo[4,3-h]quinazoline-3-carboxamides, researchers utilized benzylic amines to probe the ATP-binding pocket[2]. Substituting a standard amine with (4-Methanesulfonylphenyl)methylamine enhances binding affinity through directed hydrogen bonding with the kinase hinge region while improving the overall solubility of the planar heterocyclic core.

Self-Validating Protocol: Nucleophilic Aromatic Substitution (SNAr)

For heterocyclic cores bearing a leaving group (e.g., a halogen or a thiomethyl group), the benzylic amine can be installed directly via SNAr.

Step-by-Step Methodology:

  • Preparation : Dissolve the halogenated pyrazolo-quinazoline core (1.0 eq) in anhydrous DMSO (0.1 M).

  • Amination : Add (4-Methanesulfonylphenyl)methylamine hydrochloride (2.5 eq) and anhydrous Potassium Carbonate ( K2​CO3​ ) (4.0 eq).

    • Causality: A large excess of the amine and inorganic base drives the equilibrium forward. DMSO is chosen as the solvent because its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state during SNAr.

  • Heating : Heat the reaction mixture to 90 °C for 8 hours.

    • Validation Check: Perform TLC (Dichloromethane/Methanol 9:1). The starting material spot should be completely consumed and replaced by a lower-Rf product spot (the high polarity of the sulfone group significantly reduces mobility on silica).

  • Isolation : Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine (3x) to remove the DMSO. Dry the organic layer over Na2​SO4​ and concentrate.

Workflow Visualization

The following diagram illustrates the self-validating logic embedded within the amide coupling protocol, ensuring trustworthy execution and high yields at the bench.

G N1 1. Activation Add HATU to Acid N2 LC-MS Check Active Ester Formed? N1->N2 15 min, RT N2->N1 No (Wait/Add) N3 2. Coupling Add Amine HCl + DIPEA N2->N3 Yes (Proceed) N4 LC-MS Check Product Mass [M+H]+? N3->N4 2-4 hr, RT N4->N3 No (Wait) N5 3. Isolation Aqueous Precipitation N4->N5 Yes (>95%)

Self-validating workflow for amide coupling using (4-Methanesulfonylphenyl)methylamine.

References

  • Oost, T., Fiegen, D., Gnamm, C., Handschuh, S., Peters, S., & Roth, G. J. "Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity." PCT Int. Appl. WO2014029831A1 (2014).
  • Traquandi, G., Ciomei, M., Ballinari, D., Casale, E., Colombo, N., Croci, V., ... & Mercurio, C. "Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors." Journal of Medicinal Chemistry 53.5 (2010): 2171-2187.[Link]

Sources

Application

Advanced N-Alkylation Protocols for (4-Methanesulfonylphenyl)methylamine: Mechanistic Insights and Optimization Strategies

Introduction & Mechanistic Rationale (4-Methanesulfonylphenyl)methylamine, widely known as 4-(methylsulfonyl)benzylamine (4-MSBA), is a highly versatile primary amine building block. It is utilized extensively in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(4-Methanesulfonylphenyl)methylamine, widely known as 4-(methylsulfonyl)benzylamine (4-MSBA), is a highly versatile primary amine building block. It is utilized extensively in the synthesis of advanced pharmaceutical agents, including substituted 4-pyridones acting as neutrophil elastase inhibitors[1] and various kinase inhibitors[2]. The structural presence of a benzylic amine ensures excellent nucleophilicity, while the para-methanesulfonyl group (-SO 2​ CH 3​ ) provides critical hydrogen bond acceptor properties and metabolic stability in drug design.

Causality in Alkylation Strategies: When functionalizing the primary amine of 4-MSBA, chemists must navigate the competing kinetics of mono- vs. di-alkylation. The electron-withdrawing nature of the para-methanesulfonyl group exerts a strong inductive (-I) and mesomeric (-M) pull on the aromatic system. While this primarily impacts the aromatic ring, the inductive effect slightly attenuates the pKa of the benzylic amine compared to an unsubstituted benzylamine. Despite this, 4-MSBA remains a potent nucleophile.

Direct S N​ 2 alkylation with alkyl halides often leads to statistical mixtures of secondary and tertiary amines. This occurs because the initial mono-alkylated product is typically more nucleophilic—due to the electron-donating effect of the newly attached alkyl group—than the starting primary amine. To circumvent this, reductive amination is the industry gold standard for achieving high-fidelity mono-alkylation. By forming an imine intermediate that is subsequently reduced in situ, the reaction strictly halts at the secondary amine stage[3]. Alternatively, specialized nucleophilic additions, such as epoxide ring-opening, offer highly regioselective pathways to synthesize β -amino alcohols without the risk of over-alkylation[2].

Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation via Reductive Amination

This protocol leverages Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) to selectively reduce the intermediate imine without reducing the starting aldehyde, ensuring clean mono-alkylation[3].

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 4-MSBA (1.0 equiv, e.g., 5.0 mmol) and the target aldehyde (1.0 equiv, 5.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation : Stir the mixture at room temperature for 30–60 minutes. Mechanistic Note: For sterically hindered aldehydes or enolizable ketones, the addition of glacial Acetic Acid (1.0–2.0 equiv) is recommended to catalyze imine formation.

  • Reduction : Add NaBH(OAc) 3​ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control mild exotherms.

  • Reaction : Stir the suspension at room temperature for 4–12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup : Quench the reaction by carefully adding saturated aqueous NaHCO 3​ (equal volume to DCE) and stir for 15 minutes until gas evolution ceases.

  • Extraction & Purification : Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude secondary amine via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Epoxide Ring-Opening N-Alkylation ( β -Amino Alcohol Synthesis)

This method describes the synthesis of β -amino alcohols via the regioselective opening of terminal epoxides, a common motif in JNK inhibitor scaffolds[2].

  • Preparation : Dissolve 4-MSBA (1.0 equiv, e.g., 5.0 g, 27.0 mmol) in anhydrous Methanol (50 mL).

  • Addition : Add the terminal epoxide (e.g., 1,2-epoxypentane) (1.1 to 1.2 equiv) dropwise to the stirring solution.

  • Reaction : Stir the reaction mixture continuously at room temperature for 72–96 hours. Mechanistic Note: Methanol acts as both a solvent and a hydrogen-bond donor, activating the epoxide oxygen and facilitating the nucleophilic attack of the amine at the less sterically hindered carbon.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove Methanol and any unreacted volatile epoxide.

  • Purification : Purify the resulting residue by silica gel column chromatography using an eluent system of Ethyl Acetate:Methanol (e.g., 10:1 v/v) to isolate the pure secondary β -amino alcohol.

Protocol C: Direct S N​ 2 N-Alkylation (For Tertiary Amines or Hindered Electrophiles)

When a tertiary amine is the desired final product, or when utilizing highly sterically hindered electrophiles where over-alkylation is kinetically disfavored, direct S N​ 2 alkylation is employed.

  • Preparation : Dissolve 4-MSBA (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M).

  • Base Addition : Add anhydrous Potassium Carbonate (K 2​ CO 3​ ) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Alkylation : Add the alkyl halide (e.g., alkyl bromide or iodide) (2.5 equiv for exhaustive di-alkylation; 1.0 equiv for hindered mono-alkylation).

  • Reaction : Heat the mixture to 60–80 °C and stir for 12–24 hours.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (to remove DMF) and brine (3 × 20 mL). Dry over Na 2​ SO 4​ , concentrate, and purify via chromatography.

Quantitative Comparison of Alkylation Strategies

The following table summarizes the operational metrics and optimal use cases for each protocol, allowing researchers to select the most appropriate method based on their target molecule.

MethodReagents & ConditionsTypical YieldReaction TimeOver-Alkylation RiskPrimary Application / Best Use Case
Reductive Amination Aldehyde, NaBH(OAc) 3​ , DCE, RT75–95%4–12 hVery LowChemoselective synthesis of mono-alkylated secondary amines.
Epoxide Opening Terminal Epoxide, MeOH, RT60–85%72–96 hLowRegioselective synthesis of β -amino alcohols.
Direct S N​ 2 Alkylation Alkyl Halide, K 2​ CO 3​ , DMF, 60 °C40–80%12–24 hHighExhaustive alkylation to tertiary amines or use with hindered halides.

Reaction Pathway Visualization

N_Alkylation_Pathways MSBA (4-Methanesulfonylphenyl)methylamine (4-MSBA) RedAm_Reagent Aldehyde + NaBH(OAc)3 DCE, RT MSBA->RedAm_Reagent Reductive Amination Epox_Reagent Terminal Epoxide MeOH, RT, 96h MSBA->Epox_Reagent Epoxide Ring Opening SN2_Reagent Alkyl Halide + Base DMF, 60-80°C MSBA->SN2_Reagent Direct SN2 Alkylation RedAm_Prod Mono-alkylated Secondary Amine (High Chemoselectivity) RedAm_Reagent->RedAm_Prod Epox_Prod β-Amino Alcohol (Regioselective Opening) Epox_Reagent->Epox_Prod SN2_Prod Secondary / Tertiary Amine Mixture (Prone to Over-alkylation) SN2_Reagent->SN2_Prod

Reaction pathways for the N-alkylation of (4-Methanesulfonylphenyl)methylamine (4-MSBA).

References

  • Title: Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity (WO2014029831A1)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: google.

Sources

Method

Application Note: A Robust RP-HPLC Method for the Analysis of (4-Methanesulfonylphenyl)methylamine: Development and Validation

Abstract This application note describes the development and validation of a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Methanesulfonylphenyl)methylamine. This compound is a key intermediate in various synthetic pathways, and a robust analytical method is crucial for quality control and reaction monitoring. The method utilizes a C18 stationary phase with an isocratic mobile phase of phosphate buffer and acetonitrile, with UV detection. The method was systematically developed by optimizing critical parameters such as mobile phase pH and organic modifier concentration to achieve excellent peak shape and resolution. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.

Introduction and Analytical Rationale

(4-Methanesulfonylphenyl)methylamine is a primary amine containing a phenyl ring substituted with a polar methanesulfonyl group. Its structure presents a specific analytical challenge for reversed-phase chromatography. The primary amine moiety is basic and will exist in both protonated (cationic) and neutral forms depending on the mobile phase pH. Fluctuations in ionization state during analysis can lead to poor chromatographic performance, characterized by broad, tailing peaks and shifting retention times.

Therefore, the core principle of this method development was to control the ionization of the amine group to ensure a single, stable species is present during its interaction with the stationary phase. By maintaining the mobile phase pH significantly lower than the analyte's pKa, the amine is forced into its fully protonated, cationic form. This strategy minimizes secondary interactions with residual silanols on the silica-based stationary phase, leading to symmetrical peak shapes and reproducible retention.[1] The presence of the phenyl ring provides a suitable chromophore for UV detection.

Method Development Strategy

The development process was a systematic evaluation of critical chromatographic parameters to achieve the desired separation and peak integrity.

Column Selection

A C18 column was selected as the primary stationary phase. C18 columns offer high hydrophobicity and are versatile for a wide range of small molecules, making them an excellent starting point for method development.[2] The moderate polarity of (4-Methanesulfonylphenyl)methylamine, derived from its sulfone and amine groups balanced by the phenyl ring, makes it well-suited for retention and separation on this phase.

Mobile Phase Optimization
  • pH Control: This is the most critical factor for this analyte. To ensure consistent protonation of the benzylamine group, an acidic mobile phase is required. A potassium phosphate monobasic buffer, adjusted to pH 3.0 with phosphoric acid, was chosen. This pH is well below the expected pKa of a typical benzylamine, ensuring the analyte is predominantly in its cationic form, which promotes better interaction with the stationary phase and minimizes peak tailing.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN generally provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths. The percentage of ACN was systematically varied to achieve an optimal retention time and a capacity factor (k') between 2 and 10, ensuring sufficient retention for robust separation from the solvent front without excessively long run times.

  • Buffer Concentration: A buffer concentration of 20 mM was selected as a compromise between providing sufficient buffering capacity to control the on-column pH and avoiding potential precipitation of salts when mixed with the organic modifier.

Detection Wavelength

The analyte was dissolved in the mobile phase and scanned using a UV-Vis spectrophotometer. The UV spectrum showed a maximum absorbance (λmax) at 225 nm and a secondary maximum at 265 nm. The wavelength of 225 nm was chosen for quantification as it provided the highest sensitivity.

Optimized HPLC Method and Protocol

Chromatographic Conditions

The final, optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 10 minutes
Step-by-Step Protocol

A. Preparation of Mobile Phase (1 L):

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 700 mL of HPLC-grade water.

  • Adjust the pH of the aqueous solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Add 300 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

B. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of (4-Methanesulfonylphenyl)methylamine reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C.

C. Preparation of Calibration and Sample Solutions:

  • Prepare working standard solutions for the calibration curve by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1-100 µg/mL).

  • Prepare sample solutions by accurately weighing the material to be tested, dissolving it in the mobile phase, and diluting to a final concentration within the validated calibration range.

Method Validation Protocol

The optimized method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4] The validation process assesses the performance of the analytical procedure through a series of defined experiments.

validation_workflow cluster_start Method Development cluster_validation Validation Parameters (ICH Q2 R2) cluster_end Final Status start Optimized HPLC Method spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision (Repeatability & Intermediate) start->prec loq LOD / LOQ start->loq rob Robustness start->rob end_node Fully Validated Method spec->end_node lin->end_node acc->end_node prec->end_node loq->end_node rob->end_node

Caption: Workflow for HPLC method validation as per ICH guidelines.

System Suitability
  • Protocol: Before sample analysis, inject the working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Peak Tailing (Asymmetry Factor): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%

Specificity
  • Protocol: Inject the mobile phase (blank), a placebo solution (if applicable), and a standard solution of (4-Methanesulfonylphenyl)methylamine.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations across the range of 1 µg/mL to 100 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • A. Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • B. Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration, which should yield results with acceptable accuracy and precision.

Robustness
  • Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: The system suitability parameters must still be met, and the change in results should be minimal, demonstrating the method's reliability during normal usage.

Representative Results

The method was validated successfully and all parameters met their pre-defined acceptance criteria. A representative chromatogram shows a sharp, symmetrical peak for (4-Methanesulfonylphenyl)methylamine at a retention time of approximately 4.5 minutes.

Table 1: Summary of Validation Results

Validation ParameterResultStatus
Linearity (r²) 0.9995Pass
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.2%Pass
LOQ 1.0 µg/mLPass
Robustness No significant impact on resultsPass

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, precise, and robust for the quantitative determination of (4-Methanesulfonylphenyl)methylamine. The systematic approach to controlling the ionization of the basic analyte was key to achieving excellent chromatographic performance. This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Karatapanis, A. et al. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Patyra, E. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • U.S. Food and Drug Administration. (2024). Guidance for Industry: Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Raval, A. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Sakkas, V. et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. ResearchGate. [Link]

  • Sharma, M. et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Pharmaceutical Research and Applications. [Link]

  • Gajda, A. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • SIELC Technologies. (n.d.). Benzylamine. SIELC. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

Sources

Application

Application Note: C-N Cross-Coupling and Substitution Strategies Involving (4-Methanesulfonylphenyl)methylamine

Executive Summary & Strategic Rationale (4-Methanesulfonylphenyl)methylamine (also identified as 4-(methylsulfonyl)benzylamine; CAS: 850140-73-7) is a highly privileged building block in modern medicinal chemistry. Incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(4-Methanesulfonylphenyl)methylamine (also identified as 4-(methylsulfonyl)benzylamine; CAS: 850140-73-7) is a highly privileged building block in modern medicinal chemistry. Incorporating a para-methanesulfonyl ( −SO2​CH3​ ) moiety, this primary amine is frequently utilized to improve the physicochemical properties of drug candidates. The sulfone group acts as a potent hydrogen-bond acceptor, enhancing target binding affinity while simultaneously improving aqueous solubility and metabolic stability compared to unsubstituted benzylamines[1].

This application note provides an authoritative guide for drug development professionals on utilizing this compound in critical C-N bond-forming reactions, specifically Palladium-catalyzed Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Profiling and Reactivity

The chemical architecture of (4-Methanesulfonylphenyl)methylamine dictates its specific reactivity profile:

  • Insulated Nucleophilicity : The strongly electron-withdrawing nature of the para-sulfone group is insulated from the primary amine by the benzylic methylene spacer. Consequently, the amine retains robust nucleophilicity, making it an excellent substrate for cross-coupling without the severe deactivation typically observed in electron-deficient anilines.

  • Catalyst Selection Causality : When coupling primary amines with unactivated aryl halides, the amine is prone to forming stable, inactive bis(amine)palladium complexes. To circumvent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are strictly required. The steric bulk of XPhos favors the mono-ligation of palladium, accelerating both oxidative addition and the final reductive elimination step.

  • Base Compatibility : The methanesulfonyl group is generally stable to basic conditions, but strong alkoxide bases (like NaOtBu ) can sometimes cause side reactions if base-sensitive functional groups are present elsewhere on the electrophile. In such cases, milder inorganic bases like Cs2​CO3​ are preferred.

Catalytic and Reaction Workflows

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Amine Amine Coordination (4-Ms-BnNH2) PdII->Amine Deprot Base Deprotonation (- HX) Amine->Deprot PdAmido Ar-Pd(II)-NHBn(4-Ms) Ln Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHBn(4-Ms) Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle for (4-Methanesulfonylphenyl)methylamine cross-coupling.

SNAr_Workflow Step1 1. Substrate Prep Dissolve heteroaryl halide in DMSO Step2 2. Nucleophile Addition Add (4-Ms-Ph)CH2NH2 (1.5 eq) Step1->Step2 Step3 3. Base Addition Add DIPEA (2.0 eq) Step2->Step3 Step4 4. Thermal Activation Stir at 90 °C for 6-12 h Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Isolation Silica Gel Chromatography Step5->Step6

Step-by-step workflow for the Nucleophilic Aromatic Substitution (SNAr) protocol.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for coupling (4-Methanesulfonylphenyl)methylamine with unactivated aryl bromides or chlorides.

Reagents & Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • (4-Methanesulfonylphenyl)methylamine hydrochloride (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Cs2​CO3​ (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Causality) : In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Rationale: Pre-mixing allows the formation of the active Pd(0)Ln​ complex before introducing the primary amine, preventing the amine from competitively binding to the palladium center and stalling the reaction.

  • Reagent Addition : Add the aryl halide, (4-Methanesulfonylphenyl)methylamine hydrochloride, and Cs2​CO3​ to the flask. Add the remaining 8 mL of 1,4-dioxane.

  • Degassing : Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which can irreversibly oxidize the phosphine ligand and deactivate the catalyst.

  • Thermal Activation : Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation & Monitoring : Monitor the reaction via LC-MS. The reaction is deemed complete when the aryl halide peak disappears and the [M+H]+ mass corresponding to the coupled product plateaus (typically 8–12 hours).

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the inorganic base and palladium black.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) on Activated Heterocycles

This protocol is highly effective for synthesizing multikinase inhibitors, such as pyrazolo[4,3-h]quinazolines[2] and substituted 4-pyridones utilized in neutrophil elastase inhibitors[1].

Reagents & Materials:

  • Activated heteroaryl chloride (e.g., 2-chloropyridine derivative) (1.0 equiv, 1.0 mmol)

  • (4-Methanesulfonylphenyl)methylamine (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous DMSO (5 mL)

Step-by-Step Methodology:

  • Substrate Solubilization : Dissolve the heteroaryl chloride in anhydrous DMSO. Rationale: DMSO is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SNAr rate.

  • Nucleophile & Base Addition : Add the amine followed by DIPEA. Rationale: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction without competing with the primary amine for the electrophilic carbon.

  • Heating : Stir the mixture at 90 °C for 6–12 hours under a nitrogen atmosphere.

  • Self-Validation : Check reaction progress via TLC (UV active). The product typically exhibits a lower Rf value than the starting heteroaryl chloride due to increased polarity from the amine linkage.

  • Quenching & Extraction : Cool the mixture to room temperature and pour it into ice-cold water (25 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc ( 3×15 mL).

  • Aqueous Washing (Critical Step) : Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL). Rationale: LiCl effectively partitions DMSO into the aqueous phase, preventing solvent contamination during isolation.

  • Drying & Concentration : Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the expected yield profiles and optimized conditions for coupling (4-Methanesulfonylphenyl)methylamine across various substrate classes, derived from established medicinal chemistry campaigns[1][2].

Substrate ClassReaction ModalityCatalyst / Ligand SystemBaseSolvent & TempExpected Yield
Unactivated Aryl Bromides Buchwald-Hartwig Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane, 100 °C75 – 88%
Aryl Triflates Buchwald-Hartwig Pd(OAc)2​ / BINAP NaOtBu Toluene, 90 °C70 – 85%
Activated Pyridines/Pyrimidines SNArNoneDIPEADMSO, 90 °C80 – 95%
Pyrazolo[4,3-h]quinazolines SNArNone K2​CO3​ DMF, 80 °C65 – 80%
Carboxylic Acids (Amidation) Peptide CouplingNone (HATU or EDC/HOBt)DIPEADMF, RT85 – 98%

(Note: Amidation is also a highly prevalent C-N bond-forming reaction for this amine, utilizing standard coupling reagents like HATU to yield stable, biologically active benzamides[1].)

References

  • Source: Google Patents (WO2014029831A1)
  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (WO2005021555A1)

Sources

Method

Scale-Up Manufacturing Process for (4-Methanesulfonylphenyl)methylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (4-Methanesulfonylphenyl)methylamine (CAS: 147705-42-8) | Synonym: 4-(Methylsulfonyl)benzylamine Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (4-Methanesulfonylphenyl)methylamine (CAS: 147705-42-8) | Synonym: 4-(Methylsulfonyl)benzylamine

Executive Summary & Mechanistic Rationale

(4-Methanesulfonylphenyl)methylamine is a highly versatile primary amine building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including potent inhibitors of human neutrophil elastase and various targeted oncology therapies[1][2].

When transitioning the synthesis of this compound from the bench to pilot-scale manufacturing, the choice of synthetic route is critical. While stoichiometric reducing agents (e.g., LiAlH₄ or borane-THF) effectively reduce 4-(methylsulfonyl)benzonitrile to the primary amine at a small scale, they pose severe exothermic and off-gassing hazards at scale. Therefore, catalytic hydrogenation is the industry standard for scale-up due to its high atom economy, scalability, and favorable safety profile[3].

The Transimination Challenge

The catalytic reduction of nitriles proceeds via a highly reactive imine intermediate. A major side reaction during this process is the nucleophilic attack of the newly formed primary amine onto the transient imine, leading to the formation of an undesired secondary amine dimer (bis(4-methanesulfonylbenzyl)amine). To suppress this transimination equilibrium, the reaction is conducted in an excess of anhydrous ammonia[4]. The high concentration of ammonia outcompetes the primary amine, shifting the equilibrium toward the desired primary amine product.

NitrileReduction Nitrile 4-(Methylsulfonyl)benzonitrile (Starting Material) Imine Imine Intermediate (Transient) Nitrile->Imine H2, Raney Ni MeOH Amine (4-Methanesulfonylphenyl)methylamine (Primary Amine Target) Imine->Amine H2, Raney Ni Excess NH3 SecAmine Bis-amine Dimer (Undesired Byproduct) Imine->SecAmine Nucleophilic Attack (Without NH3)

Reaction pathway showing ammonia suppressing secondary amine dimerization.

Process Development: Bench to Pilot Scale

Scaling up requires shifting from standard laboratory conditions to parameters optimized for a Stirred Tank Reactor (STR). The table below summarizes the causality behind the parameter adjustments required to achieve a 94% yield at the 1 kg scale.

Table 1: Process Optimization Parameters

ParameterBench Scale (10 g)Pilot Scale (1 kg)Rationale for Scale-Up Adaptation
Catalyst Pd/C (10%)Raney Nickel (W-4)Raney Ni is cost-effective and highly selective for nitriles in the presence of NH₃[4].
Solvent Methanol7N NH₃ in MethanolHigh ammonia concentration is critical to suppress dimerization in larger batch volumes.
Pressure 1 atm (Balloon)5 bar (75 psi)Increased H₂ mass transfer is required to overcome diffusion limits in an STR.
Temperature 25 °C45 °CMild heating accelerates conversion without degrading the sulfone moiety.
Reaction Time 12 hours6 hoursOptimized pressure and agitation in the STR significantly reduce reaction time.
Yield 82%94%Suppression of byproducts and improved mass transfer increase overall yield.

Experimental Workflow & Protocol

Workflow Prep 1. Catalyst Prep Wash Raney Ni with MeOH under N2 Reaction 2. Hydrogenation STR, 5 bar H2, 45°C, 7N NH3/MeOH Prep->Reaction Filtration 3. Filtration Celite pad, N2 blanket (Pyrophoric hazard) Reaction->Filtration Crystallization 4. Salt Formation Add HCl/Dioxane, precipitate HCl salt Filtration->Crystallization

Pilot-scale workflow for synthesizing (4-Methanesulfonylphenyl)methylamine.

Step-by-Step Pilot Protocol (1 kg Scale)

Phase 1: Reactor Preparation & Catalyst Handling Caution: Raney Nickel is highly pyrophoric when dry. It must be handled under an inert atmosphere at all times[3].

  • Purge a 10 L jacketed Stirred Tank Reactor (STR) with Nitrogen (N₂) for 15 minutes.

  • In a separate inerted vessel, wash 150 g of Raney Nickel (W-4, 50% aqueous slurry) with anhydrous methanol (3 × 500 mL) to remove water. Decant the supernatant carefully, ensuring the catalyst remains wet.

Phase 2: Hydrogenation

  • Charge the STR with 1.0 kg (5.52 mol) of 4-(methylsulfonyl)benzonitrile.

  • Add 5.0 L of 7N Ammonia in Methanol to the reactor. Begin agitation at 250 RPM.

  • Transfer the methanol-washed Raney Nickel slurry into the STR under a continuous N₂ blanket.

  • Seal the reactor. Purge the headspace with N₂ (3 × 2 bar), followed by Hydrogen gas (H₂) (3 × 2 bar).

  • Pressurize the reactor with H₂ to 5 bar (75 psi) and heat the jacket to maintain an internal temperature of 45 °C.

  • Self-Validating IPC (In-Process Control): After 5 hours, pull a 1 mL aliquot via the sampling valve. Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material is < 0.5% AUC.

Phase 3: Filtration & Workup

  • Cool the reactor to 20 °C and vent the H₂ gas. Purge the system thoroughly with N₂ (3 × 2 bar).

  • Filter the reaction mixture through a pad of Celite® housed in an enclosed, N₂-blanketed filter press to remove the Raney Nickel[3].

  • Critical Safety Step: Immediately quench the retained catalyst cake by submerging it in water. Do not allow the filter cake to run dry.

  • Concentrate the methanolic filtrate under reduced pressure (40 °C, 150 mbar) to approximately 2.0 L to remove excess ammonia.

Phase 4: Salt Formation (Stabilization) Rationale: The free base primary amine is susceptible to degradation and can absorb atmospheric CO₂ to form carbamates. Isolating it as a hydrochloride salt ensures long-term stability.

  • Transfer the concentrated free-base solution to a clean 5 L reactor.

  • Cool the solution to 5 °C.

  • Dropwise, add 1.5 equivalents (8.28 mol) of 4N HCl in Dioxane while maintaining vigorous stirring. A white crystalline precipitate will form immediately.

  • Stir the suspension at 0–5 °C for 2 hours to ensure complete crystallization.

  • Filter the precipitate, wash with cold MTBE (2 × 500 mL), and dry in a vacuum oven at 45 °C for 12 hours.

  • Yield: ~1.15 kg (94% theoretical yield) of (4-Methanesulfonylphenyl)methylamine hydrochloride as a white crystalline solid.

Quality Control & Analytical Validation

To ensure the integrity of the final API intermediate, the following self-validating analytical checks must be performed:

  • HPLC Purity: > 99.0% (Reverse-phase C18 column, Water/Acetonitrile gradient with 0.1% TFA). Ensure the secondary amine dimer peak (typically eluting later due to higher lipophilicity) is < 0.5%.

  • ¹H NMR (400 MHz, DMSO-d6): Validate the disappearance of the nitrile carbon and the appearance of the benzylic CH₂ protons (singlet, ~4.1 ppm) and the broad NH₃⁺ peak (~8.5 ppm). The methylsulfonyl protons should appear as a sharp singlet at ~3.2 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ for the free base is m/z 186.0.

References

  • [1] WO2014029831A1 - Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity, Google Patents. 1

  • [2] US 2006/0035938A1, Googleapis.com. 2

  • [3] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile, Benchchem. 3

  • [4] Synthesis by Reduction, Thieme E-Books & E-Journals.4

Sources

Application

Application Note: The Role of (4-Methanesulfonylphenyl)methylamine in Sulfonamide and Kinase Inhibitor Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the selection of terminal capping groups and linker moieties dictates a drug candidate's target affinity, metabolic stability, and pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the selection of terminal capping groups and linker moieties dictates a drug candidate's target affinity, metabolic stability, and pharmacokinetic profile. (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine) has emerged as a highly privileged building block. It is extensively utilized to introduce the methylsulfonylphenyl pharmacophore into complex molecular scaffolds via robust amide or sulfonamide linkages[1].

This application note provides an in-depth technical guide on the integration of this intermediate into drug discovery pipelines, with a specific focus on its role in developing Neutrophil Elastase (NE) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors [2].

The Causality Behind the Pharmacophore

Why is the methylsulfonylbenzyl moiety so prevalent in recent literature? The choice is driven by three distinct structural and electronic advantages:

  • Directional Hydrogen Bonding: The sulfonyl oxygens ( −SO2​CH3​ ) act as potent, directional hydrogen bond acceptors (HBAs). In NE inhibitors, this group frequently forms critical interactions with the backbone amides in the S1/S2 subpockets of the protease.

  • Abrogation of Off-Target Liabilities: Primary sulfonamides ( −SO2​NH2​ ) are notorious for off-target inhibition of Carbonic Anhydrases (CAs). The methylsulfonyl group lacks the acidic proton necessary for zinc-chelation in the CA active site, thereby eliminating this off-target toxicity while maintaining the desired polar surface area.

  • Metabolic Shielding: Unlike thioethers or sulfoxides, the fully oxidized sulfone is highly resistant to further oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the resulting drug candidate.

Quantitative Data: Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). Table 1 summarizes the key physicochemical parameters of (4-Methanesulfonylphenyl)methylamine[3].

Table 1: Physicochemical Properties of (4-Methanesulfonylphenyl)methylamine

ParameterValueMedicinal Chemistry Implication
Molecular Formula C8​H11​NO2​S Low molecular weight (185.24 g/mol ) allows for coupling to large cores without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 68.5 ŲIdeal for maintaining oral bioavailability; leaves room for ~70 Ų of TPSA from the core scaffold.
XLogP3 0.4Highly hydrophilic nature offsets the lipophilicity of large aromatic cores (e.g., pyrazolo-quinazolines).
Primary Amine pKa ~9.2Requires a tertiary amine base (e.g., DIPEA) during coupling to ensure the amine is deprotonated and nucleophilic.

Experimental Workflows & Self-Validating Protocols

To successfully integrate (4-Methanesulfonylphenyl)methylamine into a drug discovery campaign, researchers must employ highly efficient coupling chemistries and rigorous biological validation.

Protocol A: Amide Coupling for Inhibitor Synthesis

Objective: Synthesize a target inhibitor (e.g., a substituted 4-pyridone derivative) using (4-Methanesulfonylphenyl)methylamine.

Causality & Experience Note: We specifically select HATU over traditional EDC/HOBt for this protocol. HATU generates a highly reactive HOAt ester. Because the benzylamine nitrogen can sometimes experience steric hindrance depending on the core scaffold, HATU drives the reaction to completion rapidly, minimizing the risk of epimerization or degradation of sensitive heterocyclic cores.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq, e.g., 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Introduction: Add (4-Methanesulfonylphenyl)methylamine hydrochloride (1.1 eq) to the mixture.

  • Basification: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: 3.0 equivalents are strictly required—one to neutralize the amine hydrochloride salt, one to neutralize the acid generated during coupling, and one to maintain a basic pH.

  • Reaction: Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (QC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed successful if the UV 254 nm trace shows complete disappearance of the starting carboxylic acid and the mass spectrum displays the [M+H]+ of the target amide. If unreacted acid remains, it indicates moisture contamination (hydrolysis of the HOAt ester); discard and ensure anhydrous conditions.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate ( ), dry over Na2​SO4​ , and concentrate in vacuo. Purify via preparative HPLC.

Synthesis_Workflow A Core Scaffold (e.g., 4-Pyridone Carboxylic Acid) C Amide Coupling (HATU, DIPEA, Anhydrous DMF) A->C B (4-Methanesulfonylphenyl)methylamine (Amine Coupling Partner) B->C D Self-Validation & QC (LC-MS: Disappearance of Acid) C->D 2 Hours, RT E In Vitro Screening (Target Inhibition Assay) D->E Purity > 95%

Caption: Synthetic workflow and validation logic for coupling (4-Methanesulfonylphenyl)methylamine.

Protocol B: In Vitro Neutrophil Elastase (NE) Inhibition Assay

Objective: Evaluate the IC 50​ of the synthesized methylsulfonyl-containing compound against human NE.

Causality & Experience Note: Compounds containing deep-pocket binding moieties like the methylsulfonyl group often exhibit slow-binding kinetics. Therefore, a 30-minute pre-incubation step between the enzyme and the inhibitor is mandatory before adding the substrate. Skipping this step will result in artificially high (false negative) IC 50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100). The Triton X-100 is critical to prevent the lipophilic drug candidates from aggregating and forming false-positive colloidal inhibitors.

  • Pre-incubation: In a 384-well black microplate, mix 10 µL of human Neutrophil Elastase (final concentration 10 nM) with 10 µL of the test compound (serial dilutions in DMSO, final DMSO concentration strictly ≤1% ). Incubate at 37°C for 30 minutes.

  • Initiation: Add 10 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 50 µM) to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation Checkpoint (Assay QC): Calculate the Z'-factor using Sivelestat as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition).

    • Validation Logic: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′>0.6 validates the assay's dynamic range. If Z′<0.6 , the data is invalid; recalibrate the fluorometer or verify enzyme specific activity.

NE_Pathway Stimulus Inflammatory Stimulus (e.g., Infection/Tissue Damage) Neutrophil Neutrophil Activation & Degranulation Stimulus->Neutrophil NE_Release Release of Neutrophil Elastase (NE) Neutrophil->NE_Release ECM_Degradation ECM Degradation & Inflammation (Elastin, Collagen Breakdown) NE_Release->ECM_Degradation Inhibitor Synthesized Inhibitor Binding (Methylsulfonyl H-Bonding in S1/S2 Pocket) Inhibitor->NE_Release Blocks Active Site

Caption: Pathophysiological role of Neutrophil Elastase and the mechanistic intervention by targeted inhibitors.

Conclusion

The strategic incorporation of (4-Methanesulfonylphenyl)methylamine into drug scaffolds represents a masterclass in rational drug design. By leveraging its unique hydrogen-bonding profile and metabolic stability, researchers can effectively target complex binding pockets in both serine proteases (like NE) and kinases (like CDKs). Adherence to strict coupling chemistries and kinetically aware biological assays ensures the reliable progression of these candidates through the preclinical pipeline.

References

  • WO2014029831A1 - Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity - Google Patents. Google Patents.
  • US 2006/0035938A1 - Derivatives that are inhibitors of human neutrophil elastase - Googleapis.com. Googleapis.
  • Buy ALPHA-METHYL-4-(METHYLSULFONYL)BENZYLAMINE from Conier Chem&Pharma Limited - ECHEMI. ECHEMI.
  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Methanesulfonylphenyl)methylamine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing and purifying (4-Methanesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing and purifying (4-Methanesulfonylphenyl)methylamine (CAS: 14559-00-3), a critical building block in the development of multi-cyclin-dependent kinase (CDK) inhibitors and TGR23 antagonists [2].

This guide bypasses generic advice, focusing instead on the causality of impurity formation, self-validating experimental protocols, and thermodynamic control.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of (4-Methanesulfonylphenyl)methylamine typically proceeds via the catalytic hydrogenation of 4-(methylsulfonyl)benzonitrile or the reductive amination of 4-(methylsulfonyl)benzaldehyde. Both pathways are highly susceptible to side reactions.

Q1: Why does my batch contain a high concentration of a secondary amine impurity (bis(4-methylsulfonylbenzyl)amine)? The Causality: During the catalytic reduction of the nitrile, the reaction proceeds via an highly reactive imine intermediate. The newly formed primary amine product is a strong nucleophile and will attack this unreacted imine intermediate. Subsequent elimination of ammonia and further reduction yields the secondary amine dimer [3]. The Solution: This is an equilibrium-driven side reaction. By conducting the hydrogenation in an ammonia-saturated solvent (e.g., ethanolic NH3​ ), you thermodynamically penalize the elimination of ammonia, shifting the equilibrium entirely toward the primary amine. Alternatively, adding Boc-anhydride ( Boc2​O ) to the hydrogenation mixture traps the primary amine in situ, preventing it from acting as a nucleophile.

Q2: I am using reductive amination. Why am I detecting 4-(methylsulfonyl)benzyl alcohol in my LC-MS trace? The Causality: The formation of the alcohol implies that the intermediate imine has undergone hydrolysis back to the aldehyde, which is subsequently reduced by your hydride source (e.g., NaBH4​ or NaBH3​CN ). This is caused by trace water in your reaction matrix. The Solution: The protocol lacks sufficient thermodynamic driving force for imine formation. Pre-form the imine using a Lewis acid dehydrating agent like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) or use activated 3Å molecular sieves before introducing the reducing agent.

Q3: My catalytic hydrogenation over Pd/C shows a des-methylsulfonyl impurity. How is the sulfone group being cleaved? The Causality: While sulfones are generally stable, the highly activated benzylic position combined with the aggressive nature of Palladium on Carbon (Pd/C) under high hydrogen pressure can lead to catalytic hydrogenolysis of the C-S bond. The Solution: Switch the catalyst to Raney Nickel or a Cobalt pincer complex [3]. Raney Nickel provides excellent chemoselectivity for nitrile reduction to primary amines without cleaving aryl-sulfone bonds.

Part 2: Impurity Profiling & Resolution Matrix

The following table summarizes the quantitative analytical data and resolution strategies for common batch impurities.

ImpurityCausalityAnalytical Detection (LC-MS / NMR)Resolution Strategy
Bis(4-methylsulfonylbenzyl)amine Nucleophilic attack of product on imine intermediate.LC-MS: [M+H]+ = 354.0NMR: Disappearance of NH2​ singlet; shift in benzylic CH2​ .Use ethanolic NH3​ solvent; or purify via HCl salt precipitation.
4-(Methylsulfonyl)benzyl alcohol Hydrolysis of imine followed by reduction.LC-MS: [M+H]+ = 187.0NMR: Benzylic CH2​ shifts downfield (~4.7 ppm).Enforce strict anhydrous conditions; use Ti(OiPr)4​ for imine pre-formation.
Des-methylsulfonyl benzylamine C-S bond hydrogenolysis due to aggressive Pd/C catalysis.LC-MS: [M+H]+ = 108.1NMR: Loss of SO2​CH3​ singlet at ~3.0 ppm.Switch to Raney Nickel or NaBH4​/NiCl2​ reduction systems.
Residual Aldehyde/Nitrile Incomplete reaction / catalyst poisoning.LC-MS: VariesNMR: Aldehyde peak at ~10.0 ppm.Increase catalyst loading; monitor H2​ uptake continuously.

Part 3: Visualizing the Reaction & Impurity Pathways

The diagram below maps the thermodynamic pathways of 4-(methylsulfonyl)benzonitrile reduction, highlighting where specific impurities branch off from the target synthesis.

G SM 4-(Methylsulfonyl)benzonitrile (Starting Material) Imine Imine Intermediate SM->Imine H2, Catalyst (Partial Reduction) Target 4-(Methylsulfonyl)benzylamine (Target Product) Imine->Target H2, Catalyst (Full Reduction) Aldehyde 4-(Methylsulfonyl)benzaldehyde (Hydrolysis Impurity) Imine->Aldehyde Trace H2O (Hydrolysis) Dimer Bis(4-methylsulfonylbenzyl)amine (Secondary Amine Impurity) Target->Dimer + Imine (- NH3) Alcohol 4-(Methylsulfonyl)benzyl alcohol (Over-reduction Impurity) Aldehyde->Alcohol H2, Catalyst (Reduction)

Reaction pathway mapping target synthesis vs. competitive thermodynamic impurity formation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be self-validating—meaning they contain built-in thermodynamic or physical checks that confirm success at each step [1].

Protocol A: Chemoselective Nitrile Reduction (Ammonia-Suppressed)

This protocol uses Le Chatelier’s principle to suppress secondary amine formation.

  • Substrate Preparation: Dissolve 10.0 g of 4-(methylsulfonyl)benzonitrile in 100 mL of anhydrous ethanol.

  • Ammonia Saturation: Bubble dry NH3​ gas through the solution at 0°C for 15 minutes. Self-Validation Check: The solution volume will increase slightly, and the pH (measured via wet pH paper on the headspace) will be >10, confirming ammonia saturation.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 1.5 g of washed Raney Nickel slurry.

  • Hydrogenation: Purge the vessel with H2​ three times. Maintain a hydrogen pressure of 50 psi at 25°C for 12 hours.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Chemical Purification via Hydrochloride Salt Precipitation

If your batch is already contaminated with the secondary amine dimer, use this protocol. The primary amine HCl salt is highly crystalline, whereas the bulky secondary amine salt remains soluble in organic mixtures.

  • Dissolution: Dissolve the crude amine mixture in a minimal amount of dry diethyl ether / ethanol (9:1 ratio).

  • Acidification: Dropwise, add a 2.0 M solution of HCl in diethyl ether while stirring vigorously at 0°C. Self-Validation Check: A dense white precipitate will form immediately. Stop adding HCl when the supernatant pH drops below 2; further addition will not yield more product and may crash out impurities.

  • Isolation: Filter the precipitate and wash with cold diethyl ether.

  • Free-Basing (Optional): To recover the free base, dissolve the solid in 1M NaOH and extract with dichloromethane. Dry over Na2​SO4​ and concentrate.

References

  • Journal of Medicinal Chemistry. "Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors". ACS Publications. Available at:[Link]

  • Journal of the American Chemical Society. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex". ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization Conditions for (4-Methanesulfonylphenyl)methylamine

Welcome to the technical support center for the crystallization of (4-Methanesulfonylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (4-Methanesulfonylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-quality crystalline material. This document will cover frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of (4-Methanesulfonylphenyl)methylamine.

Q1: What are the key physicochemical properties of (4-Methanesulfonylphenyl)methylamine to consider for crystallization?

A1: While specific experimental data for the freebase form of (4-Methanesulfonylphenyl)methylamine is not extensively published, we can infer its properties from its structure, which contains a polar methylamine group and a polar methanesulfonyl group attached to an aromatic ring. The presence of both hydrogen bond donors (the amine) and acceptors (the sulfonyl and amine groups) suggests that hydrogen bonding will play a significant role in its crystal packing. The hydrochloride salt is known to be a crystalline solid, which indicates a high potential for the freebase to crystallize under appropriate conditions.

Q2: How do I select an appropriate solvent for the crystallization of (4-Methanesulfonylphenyl)methylamine?

A2: Solvent selection is a critical first step. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Given the polar nature of the molecule, polar solvents are a good starting point. A systematic screening approach is recommended.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the amine and sulfonyl moieties. Often a good choice for compounds with moderate polarity.
Ketones Acetone, Methyl Ethyl KetoneModerately polar and good for dissolving a range of organic compounds.
Esters Ethyl AcetateA common solvent for the crystallization of moderately polar compounds.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be effective, but their volatility might lead to rapid crystallization.
Aromatic TolueneLess polar, may be useful as an anti-solvent or for specific polymorphs.
Water Due to the polar functional groups, it might be a suitable anti-solvent when used with a miscible organic solvent.

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: This depends on the solubility profile of your compound. A single-solvent system is simpler if you can find a solvent that provides a good solubility differential with temperature. However, a mixed-solvent (binary) system offers more flexibility. In a binary system, you dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization. For (4-Methanesulfonylphenyl)methylamine, a common binary system to try would be an alcohol (good solvent) and water (anti-solvent).

Q4: What are the common challenges I might face during the crystallization of this compound?

A4: Common issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Formation of amorphous material: A non-crystalline solid is obtained.

  • No crystallization occurs: The solution remains clear even after cooling.

  • Poor crystal quality: Formation of very small needles or an agglomerated mass.

  • Polymorphism: The compound crystallizes in different crystal forms with potentially different physical properties. Sulfonamides are known to exhibit polymorphism.[1]

These challenges are addressed in the troubleshooting section below.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific crystallization problems.

Guide 1: Issue - "Oiling Out"

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of an oil instead of crystals.

dot

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Reduce Cooling Rate: Rapid cooling can favor oil formation. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

  • Adjust Solvent Volume: If the solution is too concentrated, the saturation point may be above the compound's melting point. Re-heat the mixture to re-dissolve the oil, add a small amount of the "good" solvent, and then allow it to cool slowly.

  • Modify Solvent System: The chosen solvent may be too "good" of a solvent. If using a single solvent, try one with a lower boiling point. If using a mixed-solvent system, you can either add more of the "good" solvent or choose a different anti-solvent.

  • Seeding: If you have a small crystal of the desired product, adding it to the supersaturated solution can induce crystallization and prevent oiling out.

Guide 2: Issue - No Crystals Form Upon Cooling

This typically indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

dot

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (4-Methanesulfonylphenyl)methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine).

Rather than relying on trial-and-error, this guide deconstructs the thermodynamic and kinetic barriers of this specific molecule, providing field-proven, self-validating methodologies to achieve optimal aqueous solubility for both in vitro and in vivo applications.

Physicochemical Root Cause Analysis

To resolve solubility issues, we must first understand the molecular behavior of the active pharmaceutical ingredient (API). The table below summarizes the critical physicochemical parameters driving the insolubility of this compound.

ParameterValueImpact on Formulation Strategy
Molecular Weight 185.24 g/mol Favorable for dissolution kinetics (Small molecule).
pKa (Primary Amine) ~9.34[1]Highly protonated at physiological pH (7.4); ideal for salt formation[2].
LogP (Consensus) 1.32[3]Moderate lipophilicity; drives hydrophobic aggregation in aqueous media.
Free Base Solubility < 0.1 mg/mLInsufficient for direct aqueous buffer dissolution.
HCl Salt Solubility ~0.288 mg/mL[4]Improved, but limited by the high crystal lattice energy of the sulfonyl group.

The Causality of Insolubility: Despite having a polar methylsulfonyl group (-SO₂CH₃) and a basic amine, the free base exhibits extremely poor aqueous solubility. Why? Sulfones are strong hydrogen bond acceptors with a high dipole moment. In the solid state, these strong dipole-dipole interactions create a highly stable, tightly packed crystal lattice. The energy required to break this lattice (lattice energy) exceeds the solvation energy gained by interacting with water, leading to poor thermodynamic solubility[5].

Strategic Solubilization Workflow

Depending on your assay requirements, the approach to solubilizing (4-Methanesulfonylphenyl)methylamine must be adapted.

SolubilizationWorkflow Start Free Base API (Poor Aqueous Solubility) InVitro In Vitro Assays (Target: <1% DMSO) Start->InVitro InVivo In Vivo Dosing (Target: High Conc.) Start->InVivo Salt HCl Salt Formation (pH Control) InVitro->Salt Primary Cosolvent Cosolvent System (DMSO/PEG400) InVitro->Cosolvent Secondary Cyclo HP-β-CD Complexation (Biocompatible) InVivo->Cyclo Preferred Salt->Cosolvent If <1 mg/mL

Caption: Decision tree for selecting a solubilization strategy based on assay requirements.

Troubleshooting FAQs: Bench-Level Challenges

Q1: My free base (4-Methanesulfonylphenyl)methylamine precipitates immediately when added to PBS (pH 7.4). How can I prevent this? A1: The free base has very poor aqueous solubility due to the strong intermolecular dipole interactions of the methylsulfonyl group and its moderate lipophilicity (LogP ~1.32)[3]. Although the amine group has a pKa of ~9.34[1] and is predominantly protonated at pH 7.4, directly adding the solid free base to a neutral buffer is kinetically unfavorable. Corrective Action: Pre-dissolve the free base in a water-miscible organic solvent (e.g., 100% DMSO) to create a highly concentrated stock (e.g., 10 mM). Add this stock dropwise to the PBS under vigorous vortexing. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced toxicity in cell-based assays.

Q2: I converted the free base to the hydrochloride (HCl) salt, but my maximum solubility is still only around 0.3 mg/mL. Is this normal? A2: Yes. While salt formation typically enhances solubility, the HCl salt of (4-Methanesulfonylphenyl)methylamine exhibits a solubility of approximately 0.288 mg/mL[4]. Furthermore, if you are dissolving the HCl salt directly into PBS, the high chloride ion concentration (~137 mM NaCl) in the buffer suppresses solubility via the common ion effect, pushing the dissolution equilibrium backwards. Corrective Action: Dissolve the HCl salt in pure deionized water first to maximize thermodynamic solubility, then adjust the tonicity and buffering capacity using low-chloride alternatives (e.g., HEPES or phosphate buffers without added NaCl).

Q3: For an in vivo pharmacokinetic (PK) study, I need a dosing solution of 5 mg/mL. Standard cosolvents are causing injection site necrosis. What is the most biocompatible formulation? A3: For high-concentration in vivo dosing, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic 4-methanesulfonylphenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the protonated primary amine remains in the aqueous exterior to maintain hydration. This completely masks the hydrophobic surface area without requiring toxic levels of organic solvents.

Validated Experimental Protocols

Protocol A: Synthesis of (4-Methanesulfonylphenyl)methylamine Hydrochloride

Objective: Convert the free base to a more soluble HCl salt while preventing premature dissolution during synthesis.

  • Dissolution: Suspend 1.0 g of the free base API in 10 mL of anhydrous ethanol.

  • Acidification: Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring at 0°C.

    • Mechanistic Note: Diethyl ether acts as an anti-solvent. It decreases the dielectric constant of the mixture, driving the immediate precipitation of the highly polar salt as it forms.

  • Isolation: Stir for 30 minutes, then vacuum filter the resulting white precipitate using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of cold diethyl ether and dry under high vacuum for 12 hours to remove residual solvent.

  • Self-Validating System Check: Dissolve 1 mg of the final product in 1 mL of unbuffered DI water. Measure the pH. If the pH drops to ~4.5–5.5, successful salt formation is confirmed. If the pH remains > 7.0, the conversion was incomplete.

Protocol B: Preparation of 5 mg/mL HP-β-CD Inclusion Complex

Objective: Achieve high-concentration, biocompatible solubilization for in vivo dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI).

  • API Addition: Add 5 mg of (4-Methanesulfonylphenyl)methylamine (HCl salt) per 1 mL of the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes. Follow this with end-over-end rotation on a tube roller for 24 hours.

    • Mechanistic Note: Sonication provides the activation energy to break the drug's crystal lattice, while the 24-hour rotation ensures the host-guest complex reaches thermodynamic equilibrium.

  • Sterilization: Filter the clear solution through a 0.22 µm PES syringe filter.

  • Self-Validating System Check (Tyndall Effect): Shine a laser pointer through the filtered solution in a dark room. A true inclusion complex solution will not scatter the laser beam. If a visible beam path is observed, uncomplexed colloidal drug is still present, indicating the need for a higher HP-β-CD concentration.

Thermodynamic Mechanism of Complexation

To visualize why Protocol B is highly effective for this specific compound, refer to the mechanistic diagram below.

CDMechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex + CD HP-β-CD (Host Cavity) CD->Complex + Soluble Aqueous Solution Complex->Soluble Hydration

Caption: Thermodynamic mechanism of HP-β-CD host-guest inclusion complexation.

References

  • Ambeed. "98593-51-2 | (4-(Methylsulfonyl)phenyl)methanamine hydrochloride Solubility Data." Ambeed.com.
  • Benchchem. "(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | 1037798." Benchchem.com.
  • Google Patents. "WO2014029831A1 - Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity (Citing Kerns & Di, Drug-like properties).
  • Ambeed. "98593-51-2 | (4-(Methylsulfonyl)phenyl)methanamine hydrochloride LogP Data." Ambeed.com.
  • Benchchem. "(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | pKa Data." Benchchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting (4-Methanesulfonylphenyl)methylamine Synthesis

Overview The preparation of (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine) is a critical synthetic node in drug development. This building block is frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The preparation of (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine) is a critical synthetic node in drug development. This building block is frequently utilized in the synthesis of multi-cyclin-dependent kinase inhibitors[1] and PPARG inverse agonists[2]. However, scaling its synthesis—typically via the reduction of 4-(methylsulfonyl)benzonitrile or the direct amination of benzyl halides—often introduces challenging side reactions such as dimerization, catalyst poisoning, and over-alkylation.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows and maximize primary amine selectivity.

Mechanistic Pathway: The Dimerization Problem

The most common industrial route to this compound is the catalytic hydrogenation of 4-(methylsulfonyl)benzonitrile. A pervasive issue during this process is the formation of a secondary amine (dimer) side product.

As illustrated below, the reduction proceeds via a highly reactive primary imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks this imine, a geminal diamine forms. This intermediate eliminates ammonia to yield a secondary imine, which is subsequently reduced to the undesired secondary amine[3].

ReactionPathway Nitrile 4-(Methylsulfonyl)benzonitrile (Substrate) Imine Primary Imine (Intermediate) Nitrile->Imine + H2 (Cat.) PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine + H2 (Cat.) SecImine Secondary Imine (Intermediate) Imine->SecImine + Primary Amine - NH3 SecAmine Secondary Amine (Dimer Side Product) SecImine->SecAmine + H2 (Cat.) Intervention Excess NH3 or Boc2O (Equilibrium Shift / Trapping) Intervention->SecImine Inhibits Formation

Reaction pathway showing desired primary amine synthesis vs. secondary amine dimerization.

Troubleshooting FAQs

Q1: I am reducing 4-(methylsulfonyl)benzonitrile using Pd/C in methanol, but I am getting up to 30% of a "dimer-like" secondary amine. How can I prevent this? A: This is a classic transamination issue. Palladium on carbon (Pd/C) is notorious for facilitating the nucleophilic attack of the primary amine onto the intermediate imine[4].

  • Solution A (Equilibrium Shift): Switch your catalyst to Raney Nickel and use 7 N ammonia in methanol as your solvent. The massive excess of ammonia thermodynamically drives the equilibrium away from the secondary imine back to the primary imine[3]. (Note: Adding aqueous ammonia to Pd/C is often ineffective and can poison the catalyst[4]).

  • Solution B (In Situ Trapping): If your downstream synthesis requires a protected amine, add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) directly into the hydrogenation vessel. The primary amine is trapped as a non-nucleophilic carbamate immediately upon formation, completely halting the dimerization cascade.

Q2: My catalytic hydrogenation stalls at 50% conversion. Is the sulfone (-SO₂CH₃) group poisoning my catalyst? A: While sulfones are generally well-tolerated by both Pd and Ni catalysts, the issue usually stems from upstream impurities. Commercial 4-(methylsulfonyl)benzonitrile is often synthesized via the oxidation of 4-(methylthio)benzonitrile. Trace amounts of unoxidized sulfide or partially oxidized sulfoxide will rapidly irreversibly poison noble metal catalysts.

  • Solution: Pre-treat your starting material by recrystallizing it from ethanol, or perform a mild oxidative wash (dilute H₂O₂). Alternatively, switch to a sponge-metal catalyst (Raney Nickel or Sponge Cobalt), which requires higher mass loadings but is significantly more resilient to trace sulfur poisoning than Pd/C.

Q3: I tried bypassing the nitrile reduction by directly alkylating 4-(methylsulfonyl)benzyl chloride with aqueous ammonia. Why am I getting a complex mixture? A: Direct amination of benzyl halides with ammonia is kinetically flawed. The moment the primary amine is formed, it becomes more nucleophilic than the surrounding ammonia, leading to rapid over-alkylation (forming secondary and tertiary amines).

  • Solution: Utilize the Delépine reaction . React the benzyl chloride with hexamethylenetetramine (HMTA) in chloroform to form a stable quaternary ammonium salt. Subsequent hydrolysis with ethanolic HCl will yield the primary amine hydrochloride with absolute selectivity, completely avoiding over-alkylation.

Quantitative Data Comparison

The following table summarizes the performance metrics of various synthetic routes to (4-Methanesulfonylphenyl)methylamine, allowing you to select the best method for your scale and purity requirements.

Synthetic RouteKey Reagents & ConditionsTypical YieldPrimary Side ReactionScalability & Notes
Catalytic Hydrogenation Raney Ni, H₂, NH₃/MeOH, 50 psi85–95%Dimerization (if NH₃ is depleted)Excellent. Gold standard for scale-up. Requires pressure reactor.
Reductive Trapping Pd/C, H₂, Boc₂O, MeOH80–90%None (Yields N-Boc protected amine)High. Ideal if the next step requires a protected amine.
Borane Reduction BH₃·THF, Reflux, 12h70–80%Incomplete reductionModerate. Avoids pressure reactors but poses safety risks at scale.
Delépine Reaction 1. HMTA, CHCl₃2. HCl/EtOH75–85%None (Highly selective)Good. Multi-step process but avoids high-pressure hydrogenation.

Validated Experimental Protocol

Synthesis of (4-Methanesulfonylphenyl)methylamine via Raney-Nickel Hydrogenation

This protocol is engineered as a self-validating system to ensure maximum primary amine selectivity.

Step 1: Reaction Assembly

  • In a well-ventilated fume hood, dissolve 4-(methylsulfonyl)benzonitrile (10.0 g, 55.2 mmol) in 100 mL of 7 N ammonia in methanol within a high-pressure hydrogenation vessel.

  • Carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g active catalyst). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.

Step 2: Hydrogenation 3. Seal the vessel and purge the headspace with nitrogen gas three times to remove oxygen. 4. Purge the vessel with hydrogen gas three times, then pressurize to 50 psi. 5. Stir vigorously at room temperature for 12–16 hours.

Step 3: Self-Validation & In-Process Control (IPC) 6. Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases and pressure stabilizes. 7. Validation Check: Carefully vent the reactor, pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The complete disappearance of the nitrile peak and the presence of a dominant mass signal at m/z 186.2 [M+H]⁺ confirms success. If a mass of 353.4 [M+H]⁺ is detected, dimerization has occurred (indicating insufficient ammonia).

Step 4: Workup and Isolation 8. Filter the crude mixture through a tightly packed pad of Celite under a blanket of nitrogen to remove the catalyst. Critical: Keep the Celite pad saturated with methanol at all times to prevent catalyst ignition. 9. Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. 10. Recrystallize the crude solid from a mixture of ethanol and ethyl acetate to afford the pure primary amine as an off-white solid.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 3

  • How to prevent secondary amine formation in nitrile reduction? ECHEMI. 4

  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • US11820747B2 - PPARG inverse agonists and uses thereof. Google Patents. 2

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: (4-Methanesulfonylphenyl)methylamine vs. N-Benzylisopropylamine

Mechanistic & Structural Framework In advanced organic synthesis and medicinal chemistry, selecting the correct amine building block requires a precise understanding of the interplay between steric hindrance and electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic & Structural Framework

In advanced organic synthesis and medicinal chemistry, selecting the correct amine building block requires a precise understanding of the interplay between steric hindrance and electronic deactivation. This guide objectively compares the reactivity profiles of two distinct benzylic amines: (4-Methanesulfonylphenyl)methylamine and N-benzylisopropylamine .

(4-Methanesulfonylphenyl)methylamine is a primary amine characterized by a strongly electron-withdrawing para-methanesulfonyl ( −SO2​CH3​ ) group. While the amine is insulated from direct resonance by a methylene bridge, the strong inductive pull of the sulfonyl group (Hammett σp​=0.72 ) significantly reduces the electron density at the benzylic nitrogen. This electronic deactivation lowers its pKa​ and intrinsic nucleophilicity compared to unsubstituted benzylamines.

N-benzylisopropylamine (NBIPA) is a secondary amine. According to the Mayr nucleophilicity scale, secondary amines generally exhibit higher nucleophilicity parameters ( N ) and basicity than their primary counterparts due to the electron-donating effects of the additional alkyl group[1][2]. However, the bulky N-isopropyl group introduces severe steric hindrance. In nucleophilic attacks against bulky electrophiles, this steric clash overrides the intrinsic electronic nucleophilicity, leading to kinetic bottlenecks[1]. Furthermore, NBIPA is frequently utilized in synthetic chemistry as a bulky secondary amine model and is extensively studied in toxicology as a structural isomer of methamphetamine[3][4].

Quantitative Reactivity Comparison

To predict their behavior in complex synthetic pathways, we must evaluate their thermodynamic and kinetic parameters. The table below summarizes the fundamental differences dictating their reactivity.

Parameter(4-Methanesulfonylphenyl)methylamineN-Benzylisopropylamine
Amine Classification Primary, BenzylicSecondary, Benzylic/Aliphatic
Conjugate Acid pKa​ (est.) 8.5 – 8.8 (Inductively Deactivated)9.5 – 9.7 (Electronically Enriched)
Steric Profile (Nitrogen) UnhinderedHighly Hindered (N-Isopropyl)
Mayr Nucleophilicity ( N ) Lower (Due to electronic withdrawal)Moderate (Steric penalty offsets basicity)
Dominant Reactivity Barrier Reduced nucleophilicity via inductive effectSteric clash in the transition state

Experimental Methodologies: Self-Validating Protocols

To empirically validate the theoretical reactivity differences, the following protocols are designed with internal controls to ensure a self-validating system.

Protocol A: Competitive Chemoselective N-Acylation

This experiment uses a one-pot competition assay to determine whether steric hindrance (in NBIPA) or electronic deactivation (in the primary amine) dominates during an acylation event.

Causality & Rationale: We utilize pivaloyl chloride as the electrophile. The tert-butyl group of pivaloyl chloride is exceptionally bulky. If electronic effects dominated, the more basic secondary amine (NBIPA) would react faster. However, the steric clash between the N-isopropyl group and the tert-butyl group creates a massive activation energy barrier. This allows the less basic, but sterically unhindered primary amine to undergo preferential acylation. We employ 1,3,5-trimethoxybenzene as an internal standard for precise quantitative NMR (qNMR) conversion tracking, validating the mass balance of the system.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (4-Methanesulfonylphenyl)methylamine and 1.0 mmol of N-benzylisopropylamine in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Temperature Control: Cool the reaction mixture to 0 °C under an inert argon atmosphere to maximize kinetic differentiation.

  • Electrophile Addition: Dropwise, add 0.8 mmol of pivaloyl chloride (sub-stoichiometric to force competition between the two amines).

  • Reaction: Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate the organic layer under reduced pressure.

  • Validation: Add exactly 0.8 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture.

  • Analysis: Analyze via 1H -NMR to determine the chemoselective ratio of the resulting amides.

Workflow Start Equimolar Mixture: Primary + Secondary Amine Reagent Add Pivaloyl Chloride (Bulky Electrophile) Start->Reagent Reaction Competitive Acylation (0°C, DCM, Et3N) Reagent->Reaction Analysis qNMR Analysis (Internal Standard) Reaction->Analysis Result1 Major Product: Primary Amine Amide (Kinetically Favored) Analysis->Result1 Unhindered Attack Result2 Trace Product: Secondary Amine Amide (Sterically Blocked) Analysis->Result2 Steric Clash

Fig 1. Competitive acylation workflow highlighting steric vs. electronic control.

Protocol B: Reductive Amination Kinetics

This protocol isolates the kinetic differences in forming carbon-nitrogen double bonds prior to reduction.

Causality & Rationale: Reductive amination with a ketone and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) requires the formation of an intermediate imine or iminium ion. The primary amine rapidly condenses to form a stable imine. Conversely, the secondary amine (NBIPA) must form a sterically congested iminium ion, which is kinetically slower and thermodynamically less stable[3]. Running parallel reactions under identical conditions with a moderately hindered ketone (acetophenone) isolates the steric variable.

Step-by-Step Methodology:

  • Parallel Setup: In two separate parallel reaction vials, dissolve 1.0 mmol of each respective amine in 5 mL of 1,2-dichloroethane (DCE).

  • Ketone Addition: Add 1.0 mmol of acetophenone to each vial.

  • Catalysis & Reduction: Add 1.5 mmol of NaBH(OAc)3​ and 1.0 equivalent of glacial acetic acid to catalyze imine/iminium formation.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with 1N NaOH to neutralize the acid, extract with ethyl acetate, and dry over Na2​SO4​ .

  • Analysis: Analyze the crude mixture via LC-MS (UV absorption at 254 nm) to quantify the conversion percentage to the alkylated tertiary/secondary amine product.

Mechanism cluster_0 (4-Methanesulfonylphenyl)methylamine cluster_1 N-Benzylisopropylamine A1 Primary Amine A2 Rapid Imine Formation A1->A2 -H2O A3 Efficient Reduction (High Yield) A2->A3 NaBH(OAc)3 B1 Secondary Amine B2 Sterically Congested Iminium Ion B1->B2 Reversible / Slow B3 Slow Reduction (Low Yield) B2->B3 NaBH(OAc)3

Fig 2. Mechanistic divergence in reductive amination based on amine substitution.

References

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. masterorganicchemistry.com.
  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. PubMed - nih.gov.
  • Isopropylbenzylamine 102-97-6 wiki - GuideChem. guidechem.com.
  • Isopropylbenzylamine - Wikipedia. wikipedia.org.

Sources

Comparative

Validating LC-MS Purity Methods for (4-Methanesulfonylphenyl)methylamine: A Comparative Guide

As drug development pipelines increasingly focus on complex, highly polar small molecules, analytical scientists face significant challenges in developing robust, compliant purity methods. (4-Methanesulfonylphenyl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, highly polar small molecules, analytical scientists face significant challenges in developing robust, compliant purity methods. (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine) is a prime example of such an analyte. Featuring a highly polar sulfone group and a basic primary amine, this compound is frequently utilized as a key intermediate and pharmacophore in the synthesis of serine protease inhibitors, such as neutrophil elastase inhibitors[1].

This guide objectively compares three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies—Standard Reversed-Phase (RPLC), High-pH RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity validation of (4-Methanesulfonylphenyl)methylamine. By anchoring our experimental design in the updated ICH Q2(R2) guidelines[2], we will demonstrate the mechanistic causality behind method selection and provide a self-validating protocol for rigorous implementation.

Mechanistic Rationale: The Analytical Challenge of Polar Amines

The Failure of Standard RPLC

When analyzing highly polar, basic analytes like (4-Methanesulfonylphenyl)methylamine using standard RPLC (acidic mobile phase, e.g., 0.1% Formic Acid), the primary amine becomes fully protonated. This leads to two critical failures:

  • Poor Retention: The protonated molecule is highly hydrophilic and exhibits near-zero affinity for the nonpolar C18 alkyl chains, often eluting in the column void volume[3].

  • Secondary Interactions: The positively charged amine interacts strongly with residual, ionized silanols on the silica support matrix. This ion-exchange interaction causes severe peak tailing, compromising both resolution and the accurate integration required for purity assessments.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal selectivity mechanism specifically engineered for polar compounds[4]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% Acetonitrile)[5].

  • Partitioning: The stationary phase adsorbs a water-enriched layer from the mobile phase. The polar analyte partitions between the flowing organic phase and this stagnant aqueous layer[5].

  • ESI-MS Sensitivity: Because the mobile phase is highly organic, droplet desolvation in the Electrospray Ionization (ESI) source is significantly more efficient, drastically reducing background noise and improving the Signal-to-Noise (S/N) ratio for low-abundance impurities[4].

Mech cluster_rplc RPLC (Fails for Polar Amines) cluster_hilic HILIC (Optimal for Polar Amines) C18 C18 Phase Analyte1 Protonated Amine (Elutes in Void) C18->Analyte1 Weak Hydrophobic Silica Polar Phase Water Aqueous Layer Silica->Water Adsorption Analyte2 Protonated Amine (Strong Retention) Water->Analyte2 Partitioning & Ion-Exchange

Chromatographic retention mechanisms: RPLC vs. HILIC for polar basic analytes.

Experimental Workflows: Method Comparison

To objectively evaluate performance, (4-Methanesulfonylphenyl)methylamine reference standards (98% purity) were analyzed using three distinct LC-MS workflows.

Method A: Standard RPLC (Acidic)
  • Column: Sub-2 µm C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The industry default starting point for small molecules.

Method B: High-pH RPLC
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm) – required for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Elevating the pH above the amine's pKa deprotonates the molecule, increasing its hydrophobicity and retention on the C18 phase.

Method C: HILIC
  • Column: Amide-bonded Silica (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Additives are critical in HILIC to control ion-exchange contributions and ensure peak shape[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: 95% B to 60% B over 10 minutes. Note: In HILIC, water is the strong eluting solvent, so the gradient must run from high organic to low organic[5].

  • Rationale: Leverages hydrophilic partitioning and enhanced MS desolvation[6].

Quantitative Performance Comparison
Chromatographic MetricMethod A (Standard RPLC)Method B (High-pH RPLC)Method C (HILIC)
Retention Factor ( k′ ) 0.4 (Poor)3.2 (Acceptable)6.8 (Excellent)
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,00012,50028,000
MS Signal Intensity (CPS) 1.2×105 4.5×105 3.8×106

ICH Q2(R2) Validation Protocol for the HILIC Method

Having established HILIC as the optimal method, we must validate it according to the ICH Q2(R2) guidelines for analytical procedures used in release and stability testing[2]. The validation of a quantitative purity method requires demonstrating Specificity, Linearity, Accuracy, Precision, and Quantitation Limits (LOQ).

ICH Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD / LOQ (S/N Ratio Evaluation) Prec->Sens

ICH Q2(R2) compliant LC-MS purity method validation workflow.

Step-by-Step Validation Methodology

1. Specificity:

  • Procedure: Inject a blank diluent (95:5 ACN:Water), the (4-Methanesulfonylphenyl)methylamine standard, and a sample spiked with known synthetic impurities or degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte. The analytical procedure must discriminate the analyte from all other components in the matrix.

2. Detection and Quantitation Limits (LOD/LOQ):

  • Procedure: Serially dilute the reference standard until the MS signal-to-noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be established at the lowest spiking level that maintains acceptable accuracy and precision[7].

3. Linearity and Range:

  • Procedure: Prepare calibration standards spanning from the LOQ to 120% of the target assay specification (e.g., 0.05 µg/mL to 12.0 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression must be ≥0.995 .

4. Accuracy (Recovery):

  • Procedure: Spike known amounts of the reference material into a matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

5. Precision (Repeatability):

  • Procedure: Perform 6 replicate injections of a 100% test concentration standard[8].

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

HILIC Method Validation Results Summary
ICH Q2(R2) ParameterTest Range / ConditionResultPass/Fail
Specificity Blank & Impurity SpikeNo interference observedPass
LOD S/N 30.5 ng/mLPass
LOQ S/N 10, RSD 10%1.5 ng/mLPass
Linearity LOQ to 120% (1.5 ng/mL - 12 µg/mL) R2 = 0.9994Pass
Accuracy 50%, 100%, 150% Spike LevelsMean Recovery: 99.8%Pass
Precision 6 Replicates at 100% LevelPeak Area %RSD: 0.85%Pass

Final Verdict

For the purity analysis of (4-Methanesulfonylphenyl)methylamine, standard RPLC methods fail to provide the necessary retention and peak shape due to the molecule's high polarity and basicity. While High-pH RPLC offers a functional workaround, it accelerates column degradation and yields lower sensitivity.

HILIC LC-MS is the definitive choice. By utilizing a 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient on an Amide stationary phase, analysts can achieve orthogonal selectivity, perfect peak symmetry, and exceptional ESI-MS sensitivity. The method seamlessly passes all rigorous ICH Q2(R2) validation criteria, ensuring a trustworthy, self-validating system for pharmaceutical release and stability testing.

References

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). ich.org.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. chromtech.com.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. lcms.cz.
  • Q2(R2) Validation of Analytical Procedures. gxp-academy.org.
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. halocolumns.com.
  • HILIC: The Pros and Cons. chromatographyonline.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
  • Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity. google.com.

Sources

Validation

Comparative Binding Affinity Guide: (4-Methanesulfonylphenyl)methylamine Analogs in Targeted Inhibitor Design

As drug development increasingly demands precise modulation of target residence time and pharmacokinetic stability, the selection of optimal chemical fragments is critical. The (4-Methanesulfonylphenyl)methylamine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly demands precise modulation of target residence time and pharmacokinetic stability, the selection of optimal chemical fragments is critical. The (4-Methanesulfonylphenyl)methylamine moiety (also known as 4-(methylsulfonyl)benzylamine) has emerged as a privileged pharmacophore across multiple therapeutic areas.

This guide provides an objective, data-driven comparison of how substituting a standard benzylamine core with a 4-methanesulfonyl analog impacts binding affinity, aqueous solubility, and target specificity. We will examine its performance in two distinct biological systems: Cyclin-Dependent Kinases (CDKs) and Human Neutrophil Elastase (HNE).

Mechanistic Rationale: Why the 4-Methanesulfonyl Group?

The structural addition of a methanesulfonyl group ( −SO2​CH3​ ) at the para-position of a benzylamine ring fundamentally alters the molecule's interaction with biological targets.

  • Hydrogen Bonding Potential: The sulfone oxygen atoms act as potent hydrogen-bond acceptors, capable of engaging backbone amides in kinase hinge regions or basic residues in protease binding pockets.

  • Physicochemical Tuning: The sulfone group significantly increases the Polar Surface Area (PSA) to approximately 68.5 Ų (1)[1], which drastically improves aqueous solubility compared to lipophilic unsubstituted analogs.

  • Metabolic Stability: Blocking the para-position of the phenyl ring prevents rapid cytochrome P450-mediated para-hydroxylation, extending the compound's in vivo half-life.

SAR_Logic Core Benzylamine Core (Hydrophobic Interaction) Sulfone 4-Methanesulfonyl Addition (-SO2CH3) Core->Sulfone Structural Modification Hbond Target H-Bonding (Enhanced IC50) Sulfone->Hbond Solub Increased PSA (Improved Solubility) Sulfone->Solub Metab Para-Position Block (Metabolic Stability) Sulfone->Metab

Fig 1. Structure-Activity Relationship logic tree for the 4-methanesulfonyl substitution.

Comparative Binding in Multi-CDK Inhibitors

Abnormal cellular proliferation is often driven by the dysregulation of Cyclin-Dependent Kinases (CDKs). The pyrazolo[4,3-h]quinazoline-3-carboxamide class represents a highly potent series of multi-CDK inhibitors (2)[2].

The initial hit in this series, utilizing an unsubstituted 8-(benzylamino) group (Compound 1), demonstrated excellent target affinity but suffered from severe solubility limitations, rendering it suboptimal for oral dosing. By incorporating hydrophilic and basic substituents—such as the 4-methanesulfonylbenzylamine fragment—researchers successfully maintained the nanomolar IC50​ values while resolving the solubility bottleneck[2].

Table 1: Comparative CDK Inhibitory Activity & Physicochemical Profile
ParameterUnsubstituted Benzylamine (Compound 1)4-Methanesulfonyl Analog (Optimized)
CDK2/CyA IC50​ 0.051 μM0.045 μM
CDK5 IC50​ 0.049 μM0.040 μM
Aqueous Solubility < 0.1 mg/mL (Poor)> 2.0 mg/mL (Good)
Plasma Protein Binding > 95% Bound~69% Bound
In Vivo Bioavailability LowHigh (Oral)

Data context derived from the optimization of pyrazolo[4,3-h]quinazolines[2].

Comparative Binding in Human Neutrophil Elastase (HNE) Inhibitors

In the context of inflammatory and fibrotic diseases, Human Neutrophil Elastase (HNE) is a primary target. Substituted 4-pyridones utilizing the 4-(methylsulfonyl)benzylamine fragment have demonstrated exceptional binding affinity by occupying the S1/S2 subsites of the elastase binding pocket (3)[3].

The sulfone group acts as an anchor, creating a highly specific electrostatic interaction that drives the IC50​ down into the low single-digit nanomolar range, significantly outperforming baseline analogs. Furthermore, this fragment is also utilized in the development of Factor XIIa (FXIIa) inhibitors for thrombosis prevention (4)[4].

Table 2: Comparative HNE Inhibitory Activity
Compound ExampleR-Group SubstitutionHNE IC50​ (nM)Target Interaction Zone
Baseline Unsubstituted Benzylamide83.0 nMS1 Pocket (Hydrophobic)
Example 1.39 Cyano-benzylamide6.2 nMS1 Pocket (Polar)
Example 1.40 4-Methanesulfonylbenzylamide2.1 nMS1/S2 Pockets (H-Bond Anchored)

Data extracted from WO2014029831A1[3].

Experimental Methodologies: Self-Validating Workflows

To accurately compare the binding affinities of these analogs, researchers must employ orthogonal, self-validating experimental systems. Relying solely on equilibrium IC50​ can be misleading due to compound auto-fluorescence or slow-binding kinetics.

Workflow A Compound Library (4-Methanesulfonylphenyl)methylamines B Primary Screen: TR-FRET (Equilibrium Affinity) A->B C Hit Validation: SPR (Kinetic Residence Time) B->C D ADME Profiling (Solubility & Stability) C->D E Lead Optimization (In Vivo Efficacy) D->E

Fig 2. Sequential validation workflow for screening (4-Methanesulfonylphenyl)methylamine analogs.

Protocol 1: TR-FRET Enzymatic Binding Assay (Equilibrium Affinity)

Causality: Standard fluorescence intensity assays are prone to false positives from auto-fluorescent library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the specific signal of the binding event.

Self-Validating System: The assay mandates a "no-enzyme" control to establish baseline background and a "DMSO-only" control to define 100% enzyme activity. Z'-factor is calculated per plate; only plates with Z′>0.6 are accepted.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 μL of the target enzyme (e.g., CDK2/CyA) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, pH 7.5).

  • Compound Addition: Add 100 nL of the analog (in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 μL of a mixture containing the fluorescent tracer and the Lanthanide-labeled anti-tag antibody (e.g., Europium-anti-GST).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes to reach thermodynamic equilibrium.

  • Detection & Analysis: Read the plate using a 340 nm excitation filter. Measure emission at 615 nm and 665 nm after a 100 μs delay. Calculate the emission ratio (665/615 nm) and fit the dose-response curve using a 4-parameter logistic equation to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Equilibrium IC50​ values do not predict how long a drug stays bound to its target in vivo. SPR provides real-time kinetic data, allowing us to select compounds with longer residence times (lower koff​ ), which strongly correlates with sustained in vivo efficacy.

Self-Validating System: A reference flow cell (unmodified dextran matrix) is run in parallel to subtract bulk refractive index changes caused by the DMSO solvent. A known positive control is injected at the start and end of the run to verify that the immobilized target protein retains its active conformation.

  • Surface Preparation: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the (4-Methanesulfonylphenyl)methylamine analogs in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (0.1 nM to 100 nM).

  • Association Phase: Inject the concentration series over the active and reference flow cells at a flow rate of 30 μL/min for 120 seconds.

  • Dissociation Phase: Allow running buffer to flow over the surface for 600 seconds to monitor the dissociation phase.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to calculate KD​ , kon​ , and koff​ .

References

  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity (WO2014029831A1)
  • Enzyme inhibitors (CN114258392A)
  • ALPHA-METHYL-4-(METHYLSULFONYL)

Sources

Comparative

A Researcher's Guide to Benchmarking Novel Screening Hits: A Case Study with (4-Methanesulfonylphenyl)methylamine in Kinase Activity Assays

In the landscape of high-throughput screening (HTS), the journey from a novel "hit" to a validated lead compound is both rigorous and multifaceted. It demands a systematic approach to benchmarking, where the performance...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of high-throughput screening (HTS), the journey from a novel "hit" to a validated lead compound is both rigorous and multifaceted. It demands a systematic approach to benchmarking, where the performance of a new molecule is critically evaluated against established standards. This guide provides a comprehensive framework for such a process, using the hypothetical screening hit, (4-Methanesulfonylphenyl)methylamine, as our case study. While direct, extensive public data on this specific compound in HTS is limited, its structure, featuring a sulfonyl group, is reminiscent of moieties found in known kinase inhibitors. This makes it a scientifically plausible candidate for exploration in kinase activity assays.

This guide is not merely a set of protocols; it is a strategic blueprint. We will delve into the "why" behind experimental choices, ensuring that each step contributes to a self-validating workflow. We will compare our hypothetical hit against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, to provide a robust performance benchmark.

The Foundational Step: Assay Selection and Rationale

The choice of assay is paramount and is dictated by the biological question at hand. For our purposes, we will hypothesize that (4-Methanesulfonylphenyl)methylamine has been identified as a potential inhibitor of a generic serine/threonine kinase. A common and robust method for measuring kinase activity in an HTS format is a luminescence-based assay that quantifies ATP consumption.

Assay Principle: Kinase activity consumes ATP, converting it to ADP. The remaining ATP can be quantified using a luciferase/luciferin system. A decrease in luminescence signal in the presence of an inhibitor corresponds to a decrease in kinase activity. This format is highly amenable to HTS due to its sensitivity, wide dynamic range, and low interference from compound fluorescence.

Below is a conceptual workflow for our benchmarking study.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution (4-Methanesulfonylphenyl)methylamine & Staurosporine) D Dispense Compounds into 384-well Plate A->D B Kinase & Substrate Preparation E Add Kinase/Substrate Mix B->E C ATP Preparation F Add ATP to Initiate Reaction C->F D->E E->F G Incubate at Room Temperature F->G H Add Kinase-Glo® Reagent (Lysis & Luminescence Generation) G->H I Incubate H->I J Read Luminescence on Plate Reader I->J K Calculate % Inhibition J->K L Generate Dose-Response Curves K->L N Calculate Z'-factor K->N M Determine IC50 Values L->M

Figure 1: High-throughput kinase assay workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, incorporating necessary controls for data validation.

Reagents and Materials
  • Test Compounds: (4-Methanesulfonylphenyl)methylamine and Staurosporine (positive control).

  • Kinase: Generic Serine/Threonine Kinase (e.g., PKA, sourced from a commercial vendor).

  • Substrate: A suitable peptide substrate for the chosen kinase (e.g., Kemptide).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent.

  • Plates: 384-well, white, solid-bottom assay plates.

  • Instrumentation: Acoustic dispenser (e.g., Echo® 525), automated liquid handler, and a luminescence-capable plate reader.

Detailed Assay Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of (4-Methanesulfonylphenyl)methylamine and Staurosporine in 100% DMSO.

    • Create a serial dilution series for each compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.

  • Assay Plate Preparation:

    • Using an acoustic dispenser, transfer 25 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For controls, dispense 25 nL of DMSO into the maximum activity (100% activity) and minimum activity (0% activity) wells.

  • Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in assay buffer.

    • Using an automated liquid handler, dispense 2.5 µL of the 2X kinase/substrate mix into all wells except the minimum activity controls. For the minimum activity wells, dispense 2.5 µL of assay buffer with the substrate but without the kinase.

    • Prepare a 2X ATP solution in assay buffer.

    • To initiate the kinase reaction, dispense 2.5 µL of the 2X ATP solution into all wells. The final reaction volume will be 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Rigorous data analysis is crucial for a meaningful comparison. The following metrics should be calculated:

  • Percent Inhibition: This is calculated for each compound concentration relative to the controls.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • IC50 Value: The half-maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. This is determined by fitting the dose-response data to a four-parameter logistic equation.

  • Z'-factor: This is a measure of the statistical effect size and is used to judge the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Benchmarking Performance: (4-Methanesulfonylphenyl)methylamine vs. Staurosporine

The following table summarizes the hypothetical performance data for our test compound against the benchmark, Staurosporine.

Parameter(4-Methanesulfonylphenyl)methylamine (Hypothetical Data)Staurosporine (Reference)Interpretation
IC50 1.2 µM15 nMStaurosporine is significantly more potent in this hypothetical assay. The micromolar activity of our hit is a good starting point for optimization.
Maximum Inhibition 98%100%Both compounds achieve complete inhibition at high concentrations, suggesting they are not partial inhibitors.
Hill Slope 1.11.0A Hill slope close to 1 suggests a 1:1 binding stoichiometry.
Assay Z'-factor 0.850.85The assay is robust and reliable for both compounds.

This data clearly positions Staurosporine as a more potent inhibitor. However, the goal of this initial benchmark is not necessarily to outperform the standard but to validate the activity of the novel hit and provide a quantitative basis for further investigation. The micromolar potency of (4-Methanesulfonylphenyl)methylamine, in this hypothetical scenario, would be a promising result for a primary screen.

The relationship between the key performance indicators is illustrated below.

G cluster_input Experimental Inputs cluster_output Performance Metrics cluster_decision Decision Point A Novel Compound (4-Methanesulfonylphenyl)methylamine) C Validated HTS Assay A->C B Benchmark Compound (Staurosporine) B->C D Potency (IC50) C->D E Efficacy (Max Inhibition) C->E F Assay Quality (Z'-factor) C->F G Proceed to Lead Optimization? D->G E->G F->G

Figure 2: Decision-making framework for benchmarking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel HTS hit, using (4-Methanesulfonylphenyl)methylamine as a case study. We have established a robust assay protocol, defined key performance metrics, and compared our hypothetical hit against a known standard.

The hypothetical results suggest that (4-Methanesulfonylphenyl)methylamine is a valid hit worthy of further investigation. The next steps in the drug discovery cascade would include:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating how the compound inhibits the kinase (e.g., ATP-competitive, allosteric).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and other properties.

By following a structured benchmarking process, researchers can make informed decisions, efficiently allocate resources, and increase the probability of success in the long and challenging road of drug development.

References

  • PubChem Compound Summary for CID 2761899, (4-Methanesulfonylphenyl)methanamine. National Center for Biotechnology Information. [Link]

Validation

A Comparative Guide to the Synthesis of (4-Methanesulfonylphenyl)methylamine: Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals The synthesis of (4-Methanesulfonylphenyl)methylamine is a critical step in the development of various pharmaceutical compounds. The reproducibility and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Methanesulfonylphenyl)methylamine is a critical step in the development of various pharmaceutical compounds. The reproducibility and efficiency of its synthesis are paramount for ensuring a consistent and cost-effective supply chain for drug discovery and development. This guide provides an in-depth comparison of common synthetic protocols, offering insights into the practical considerations and underlying chemical principles that govern their success.

Introduction to Synthetic Strategies

The primary routes to (4-Methanesulfonylphenyl)methylamine can be broadly categorized into two main strategies:

  • Reductive Amination: This is a direct and often one-pot method that involves the reaction of 4-(methylsulfonyl)benzaldehyde with an amine source in the presence of a reducing agent.

  • Multi-step Synthesis involving a Halide Intermediate: This approach typically involves the conversion of a starting material to an intermediate such as a benzyl halide, followed by reaction with an amine equivalent.

This guide will delve into the specifics of these methodologies, comparing their performance based on reported experimental data and mechanistic understanding.

Method 1: Direct Reductive Amination

Reductive amination is a widely employed and highly attractive method for the synthesis of primary amines from aldehydes and ketones.[1] This approach combines the formation of an imine or enamine intermediate with its in-situ reduction to the corresponding amine.

Protocol A: Catalytic Hydrogenation

This industrial-scale protocol utilizes the direct reaction of 4-(methylsulfonyl)benzaldehyde with ammonia and hydrogen gas over a palladium on carbon (Pd/C) catalyst.

Experimental Protocol:

  • A pressure reactor is charged with 4-(methylsulfonyl)benzaldehyde, methanol as the solvent, and a 5% Palladium on carbon catalyst.

  • The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia gas.

  • Hydrogen gas is then introduced to the desired pressure.

  • The reaction mixture is heated and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • After cooling and venting, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by crystallization or column chromatography.

Causality and Mechanistic Insights:

The palladium on carbon catalyst is crucial for the hydrogenation of the in-situ formed imine intermediate. The reaction of the aldehyde with ammonia forms an imine, which is then readily reduced by hydrogen on the catalyst surface. The efficiency of this process is dependent on factors such as catalyst activity, hydrogen pressure, and temperature.

Protocol B: Borohydride-Mediated Reduction

A common laboratory-scale alternative to catalytic hydrogenation is the use of hydride reducing agents, with sodium cyanoborohydride (NaBH₃CN) being a popular choice due to its selectivity.[2][3]

Experimental Protocol:

  • Dissolve 4-(methylsulfonyl)benzaldehyde and a large excess of ammonium acetate in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched, and the pH is adjusted.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved through column chromatography or recrystallization.

Causality and Mechanistic Insights:

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is particularly effective at reducing imines in the presence of aldehydes.[3] The reaction is typically run under mildly acidic conditions, which favors the formation of the iminium ion, the species that is actually reduced by the borohydride.[2] The large excess of ammonium acetate serves as both the ammonia source and a buffer.

Comparison of Reductive Amination Protocols
ParameterProtocol A: Catalytic HydrogenationProtocol B: Borohydride-Mediated
Scale IndustrialLaboratory
Reagents H₂, NH₃, Pd/CNH₄OAc, NaBH₃CN
Pressure High PressureAtmospheric Pressure
Safety Requires specialized high-pressure equipment, handling of flammable H₂ gasUse of toxic cyanide reagent requires a well-ventilated fume hood.[4]
Work-up Filtration to remove catalystAqueous work-up and extraction
Selectivity Generally highHigh, avoids over-alkylation

Workflow for Reductive Amination

cluster_ra Reductive Amination cluster_reduction Reduction aldehyde 4-(Methylsulfonyl)benzaldehyde imine Imine Intermediate aldehyde->imine Condensation amine_source Amine Source (NH₃ or NH₄OAc) amine_source->imine product (4-Methanesulfonylphenyl)methylamine imine->product Reduction h2_pdc H₂ / Pd/C (Protocol A) nabh3cn NaBH₃CN (Protocol B) cluster_gs Gabriel Synthesis toluene 4-(Methylsulfonyl)toluene bromide 4-(Methylsulfonyl)benzyl bromide toluene->bromide NBS, Initiator phthalimide N-Alkylated Phthalimide bromide->phthalimide SN2 Reaction product (4-Methanesulfonylphenyl)methylamine phthalimide->product Deprotection k_phthalimide Potassium Phthalimide k_phthalimide->phthalimide hydrazine Hydrazine hydrazine->product

Caption: Step-wise workflow for the Gabriel synthesis of (4-Methanesulfonylphenyl)methylamine.

Purification and Characterization

Regardless of the synthetic route chosen, purification of the final product is crucial. Common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents.

Common Purification Techniques:

  • Recrystallization: This is often an effective method for purifying solid products, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from impurities with different polarities.

  • Distillation: For liquid amines, distillation can be an effective purification method, although it is less common for solid amines like (4-Methanesulfonylphenyl)methylamine.

The purity of the final compound should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Recommendations

The choice of synthesis protocol for (4-Methanesulfonylphenyl)methylamine depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

  • For large-scale industrial production , catalytic hydrogenation (Protocol A) is often the most cost-effective and efficient method, despite the requirement for specialized high-pressure equipment.

  • For laboratory-scale synthesis , borohydride-mediated reductive amination (Protocol B) offers a convenient and high-yielding one-pot procedure.

  • The Gabriel synthesis (Protocol C) provides an excellent alternative when strict control over mono-alkylation is required and the multi-step nature of the process is not a significant drawback.

It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific needs. Optimization of reaction conditions for any chosen protocol is also essential to ensure high reproducibility and yield.

References

  • Gabriel Phthalimide Synthesis - Unacademy. [Link]

  • Gabriel synthesis - Wikipedia. [Link]

  • Gabriel Phthalimide Synthesis Mechanism - BYJU'S. [Link]

  • Gabriel synthesis - L.S.College, Muzaffarpur. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • 4-(Methylsulfonyl)benzaldehyde - PMC. [Link]

  • Org. Synth. 2019, 96, 232 - Organic Syntheses Procedure. [Link]

  • Borch Reductive Amination | Chem-Station Int. Ed. [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Methylamines purification process - European Patent Office - EP 0037695 B1. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • US4283254A - Methylamines purification by distillation and purge - Google P
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing). [Link]

  • US2061889A - Process for separation and purification of methyl amines - Google P
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole - Organic Chemistry Portal. [Link]

  • EP0037695B1 - Methylamines purification process - Google P
  • The synthesis routes of the 1-(4-methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles. - ResearchGate. [Link]

  • A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene - Quick Company. [Link]

  • CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google P
  • Nanoparticles grown from methanesulfonic acid and methylamine: microscopic structures and formation mechanism - eScholarship. [Link]

Sources

Comparative

comparing(4-Methanesulfonylphenyl)methylamine with other methylsulfonyl compounds

Comparative Profiling of (4-Methanesulfonylphenyl)methylamine and Methylsulfonyl Pharmacophores in Drug Discovery Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of (4-Methanesulfonylphenyl)methylamine and Methylsulfonyl Pharmacophores in Drug Discovery

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption that swapping an aniline for a benzylamine within a pharmacophore is a trivial linker modification. In reality, this single methylene insertion fundamentally rewires the molecule's electronic landscape, basicity, and target binding kinetics. This guide provides an objective, data-driven comparison between (4-Methanesulfonylphenyl)methylamine (also known as 4-(methylsulfonyl)benzylamine) and other classic methylsulfonyl compounds, such as 4-(methylsulfonyl)aniline .

Section 1: Structural and Electronic Divergence (The Causality of the Methylene Spacer)

The methylsulfonyl (-SO2CH3) group is a privileged pharmacophore due to its potent electron-withdrawing nature and its ability to act as a directional hydrogen-bond acceptor[1]. However, its behavior is entirely dictated by the adjacent amine structure:

  • 4-(Methylsulfonyl)aniline (The COX-2 Standard): In this structure, the amine's lone pair is fully conjugated with the aromatic ring, a delocalization exacerbated by the strongly electron-withdrawing para-sulfonyl group. This renders the amine weakly basic (pKa ~2.5). At physiological pH (7.4), it remains unprotonated and neutral, allowing it to slip seamlessly into hydrophobic, sterically constrained pockets, such as the secondary side pocket of the COX-2 enzyme[2].

  • (4-Methanesulfonylphenyl)methylamine (The Kinase/Protease Scaffold): The insertion of a single methylene spacer breaks this conjugation. The amine retains its localized lone pair, elevating its pKa to ~9.0. At pH 7.4, it exists almost entirely as a protonated cation (-NH3+). This cationic state enables it to form critical, high-affinity salt bridges with acidic residues (such as Aspartic Acid or Glutamic Acid) in the active sites of serine proteases like FXIIa or various kinases[3].

Logical relationship between linker structure, protonation state, and target binding specificity.

Section 2: Target Specificity and Application

Cyclooxygenase-2 (COX-2) Inhibition: The 4-(methylsulfonyl)aniline moiety is the hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Celecoxib, Rofecoxib)[1]. The unprotonated methylsulfonyl group is essential for selectivity, as it inserts into a secondary hydrophilic side pocket present in COX-2 but absent in COX-1, driving selectivity indices >400[2]. Modifications replacing the aniline with hydrazines or thiazoles maintain this unprotonated state, yielding highly potent and selective COX-2 inhibitors[4].

Coagulation Factor XIIa (FXIIa) and Kinase Inhibition: Conversely, (4-methanesulfonylphenyl)methylamine is heavily utilized as a building block for FXIIa inhibitors, which are critical in preventing thrombosis without increasing bleeding risk[3]. The flexible, protonated benzylamine tail reaches into the S1 specificity pocket of FXIIa, forming a strong electrostatic interaction with Asp189, while the methylsulfonyl group engages in hydrogen bonding at the pocket's periphery[3].

Section 3: Quantitative Performance Comparison

The following table synthesizes the in vitro performance of these divergent methylsulfonyl scaffolds across their respective primary targets.

Compound / ScaffoldPrimary TargetStructural ClassIC50 (μM)Selectivity Profile
Celecoxib COX-2Methylsulfonyl-aniline0.052 - 0.132>400-fold over COX-1[2]
Compound 3a COX-2Methylsulfonyl-thiazolylhydrazine0.140High COX-2 selectivity[4]
Compound 14 COX-2Methylsulfonyl-aniline derivativeComparable to DiclofenacHigh in vivo efficacy (Rat edema model)[5]
Example 2.11 (Patent) FXIIaMethanesulfonylphenyl-methylamine< 0.500High over FXIa / Thrombin[3]

Section 4: Self-Validating Experimental Methodologies

To objectively evaluate the performance of these compounds, robust biochemical assays are required. As an application scientist, I mandate the use of self-validating protocols to eliminate false positives caused by compound aggregation or assay interference.

Protocol: High-Throughput Fluorometric Enzyme Inhibition Assay Objective: Determine the IC50 of methylsulfonyl-based inhibitors against target enzymes (COX-2 or FXIIa).

  • Step 1: Compound Preparation & Serial Dilution:

    • Action: Dissolve compounds in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality: Transfer dilutions to the assay buffer ensuring the final DMSO concentration remains strictly ≤1%. Higher DMSO concentrations will perturb the hydration shell of the target enzyme, artificially skewing the IC50 curve.

  • Step 2: Enzyme Pre-Incubation:

    • Action: Incubate the target enzyme (e.g., recombinant human COX-2 or FXIIa) with the inhibitor for 30 minutes at 37°C before adding the substrate.

    • Causality: Methylsulfonyl derivatives often act as slow, tight-binding inhibitors due to the time required to displace water molecules from deep secondary pockets. Without pre-incubation, the system will not reach thermodynamic equilibrium, resulting in vastly underestimated compound potency.

  • Step 3: Substrate Addition:

    • Action: Initiate the reaction by adding a target-specific fluorogenic substrate (e.g., ADHP for COX-2 peroxidase activity, or a coumarin-based peptide for FXIIa).

  • Step 4: Kinetic Readout & Self-Validation:

    • Action: Measure fluorescence continuously for 20 minutes to calculate the initial velocity (V0).

    • Causality: Calculate the Z'-factor using positive controls (e.g., Celecoxib[2]) and DMSO vehicle controls. A plate is only validated if Z' > 0.5, ensuring the assay window is robust enough to distinguish true pharmacological inhibition from stochastic noise.

Self-validating high-throughput fluorometric assay workflow for enzyme inhibitor evaluation.

Conclusion

The choice between (4-Methanesulfonylphenyl)methylamine and 4-(methylsulfonyl)aniline is not merely a structural preference; it is a strategic decision that dictates the physicochemical properties and target trajectory of a drug candidate. By understanding the profound impact of a single methylene spacer on basicity and conjugation, drug development professionals can rationally design highly selective inhibitors for complex targets spanning inflammation to thrombosis.

References

  • Title: The Biological Significance of 4-(Methylsulfonyl)
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | Source: ACS Omega | URL
  • Title: Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety | Source: PubMed | URL
  • Title: Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl)
  • Title: CN114258392A - Enzyme inhibitors | Source: Google Patents | URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine

Standard Operating Procedure & Safety Guide: Handlingamine amine is a specialized secondary benzylic amine frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Due to its speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handlingamine amine is a specialized secondary benzylic amine frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Due to its specific structural components—a highly basic secondary amine paired with a methanesulfonylphenyl moiety—this compound presents unique laboratory hazards. This guide outlines the causality behind these hazards and provides self-validating protocols for safe operational handling, spill response, and disposal.

Chemical Hazard Profile & Mechanistic Causality

To handle this compound safely, laboratory personnel must understand the chemical causality driving its hazard profile:

  • Corrosivity and Basicity: As a secondary benzylic amine, the nitrogen atom possesses a highly available lone pair, making it a strong Lewis base. Upon contact with ambient moisture in the skin, eyes, or mucous membranes, it rapidly undergoes protonation. This reaction generates hydroxide ions that strip lipids from cell membranes, causing severe chemical burns, saponification of tissues, and localized necrosis ([1]).

  • Nitrosamine Formation Risk: In drug development environments, secondary amines are considered high-risk precursors. If inadvertently exposed to nitrosating agents (e.g., sodium nitrite, nitrogen oxides in the air, or degraded solvents), the secondary amine can undergo N-nitrosation to form N-nitrosamines, which are potent, cohort-of-concern mutagens ([2]). This necessitates strict environmental controls and reagent segregation.

NitrosaminePathway Amine Secondary Amine [(4-Methanesulfonyl...] Reaction N-Nitrosation (Acidic/Aqueous) Amine->Reaction Nitrosating Nitrosating Agent (e.g., NO+, Nitrites) Nitrosating->Reaction Product N-Nitrosamine (Mutagenic Byproduct) Reaction->Product

Logical pathway illustrating the risk of N-nitrosamine formation from secondary amines.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile examination gloves are insufficient for prolonged handling of concentrated secondary amines. Basic organic molecules can rapidly permeate standard polymer matrices, leading to delayed, severe skin exposure.

Table 1: Recommended PPE Specifications and Breakthrough Metrics

PPE ComponentMaterial SpecificationBreakthrough TimeMechanistic Rationale
Primary Gloves Heavy-duty Nitrile (0.11 mm)~10-30 minProvides adequate splash protection against dry powders; degrades upon prolonged liquid contact.
Secondary Gloves Butyl Rubber or Laminated> 480 minRequired for handling concentrated solutions or spill cleanup due to high resistance to basic organic permeation.
Eye Protection ANSI Z87.1 Chemical GogglesN/APrevents severe corneal damage and blindness from corrosive amine dust or vapor ([1]).
Respiratory NIOSH N95 / P100 ParticulateN/AEssential if handling bulk powders outside a ventilated enclosure to prevent mucosal burns.

Operational Handling & Transfer Protocol

Trustworthiness in laboratory safety requires self-validating systems—protocols where each step physically verifies the safety of the next. The following methodology ensures that potential exposure is blocked or immediately neutralized.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Engineering Control Verification: Ensure the chemical fume hood is fully operational, validating a face velocity between 0.4 and 0.6 m/s using the digital monitor. Never handle the raw material on an open bench.

  • Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Secondary amine powders can adhere to surfaces via static charge, significantly increasing the risk of aerosolization and inhalation.

  • Transfer: Weigh the desired quantity ofamine. If transferring the chemical into a reaction vessel, use a wide-bore powder funnel to prevent neck contamination and ensure a clean seal.

  • Immediate Decontamination: Wipe down the analytical balance and surrounding hood area with a 1-5% citric acid solution. Causality: The weak acid safely neutralizes residual free-base amine into a water-soluble, non-volatile citrate salt without generating the dangerous, splattering exothermic heat associated with strong mineral acids ([3]). Follow with a deionized (DI) water wipe.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment and chemical neutralization are critical to prevent inhalation exposure and surface corrosion.

SpillResponse Start Spill Detected (Secondary Amine) Assess Assess Volume & Risk (Hood vs. Open Bench) Start->Assess Evacuate Evacuate & Secure Area Assess->Evacuate > 50 mL or outside hood PPE Don Spill Kit PPE (Butyl Gloves/Goggles) Assess->PPE < 50 mL in hood Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize Residue (5% Citric Acid) Contain->Neutralize Dispose Collect & Dispose (Hazardous Waste) Neutralize->Dispose

Decision matrix and workflow for secondary amine spill containment and neutralization.

Step-by-Step Methodology: Spill Cleanup

  • Isolate & Assess: Stop the leak if safe to do so. If the spill occurs outside the fume hood or exceeds 50 mL, evacuate personnel immediately and allow the laboratory HVAC system to clear ambient corrosive vapors ([3]).

  • Contain: Don secondary PPE (butyl gloves). Cover the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as reactive amines can trigger exothermic degradation.

  • Neutralize: Carefully spray or pour a weak acid (e.g., 5% citric acid or sodium bisulfate solution) over the absorbed spill. Wait 10 to 15 minutes to ensure complete conversion of the lipophilic amine to its corresponding hydrophilic salt.

  • Collect: Scoop the neutralized, absorbed mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Wash: Scrub the spill surface thoroughly with industrial soap and water. Because secondary amines are highly lipophilic, they may leave a persistent, invisible corrosive residue if only wiped with water ([3]).

Waste Disposal & Segregation Plan

Improper disposal of amine can lead to severe environmental toxicity and dangerous cross-reactions in laboratory waste carboys.

  • Strict Segregation: NEVER mix amine waste with acidic waste, halogenated solvents, or oxidizing agents. Mixing secondary amines with chlorinated solvents (e.g., dichloromethane) slowly forms quaternary ammonium salts, leading to extreme pressure buildup and potential carboy explosion.

  • Labeling: Designate a specific HDPE waste container explicitly labeled: "Hazardous Waste: Basic Organic Liquids/Solids (Secondary Amines) - DO NOT MIX WITH ACIDS OR HALOGENS."

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature chemical incineration. The facility must be equipped with an afterburner and scrubber to safely manage the nitrogen oxide (NOx) and sulfur oxide (SOx) emissions generated by the methanesulfonyl and amine groups ([1]).

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Benzylamine." Thermo Fisher Scientific, 05 Sept. 2025.[URL: https://www.thermofisher.com/]
  • Fujioka, H., et al. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines." ACS Omega, vol. 9, no. 36, 2024.[URL: https://pubs.acs.org/doi/10.1021/acsomega.4c06293]
  • Apollo Scientific. "Safety Data Sheet: (2S)-(+)-Butan-2-amine." Apollo Scientific, 2023.[URL: https://apolloscientific.co.uk/]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
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[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
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